5-Methoxy-2,1,3-benzothiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
| Record name | 5-methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-76-0 | |
| Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic aromatic compound belonging to the benzothiadiazole class. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound. While specific biological activity data for this compound is limited in public literature, this document contextualizes its potential therapeutic applications by examining the activities of structurally related benzothiadiazole derivatives. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of key workflows.
Physicochemical and Spectroscopic Properties
The structural and electronic properties of this compound have been primarily elucidated through spectroscopic techniques. A summary of its key identifiers and spectral data is presented below.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | Inferred from structure |
| Molecular Weight | 166.20 g/mol | Inferred from formula |
| CAS Number | 1753-76-0 | [2] |
| Appearance | Not explicitly stated; related compounds are often crystalline solids. | N/A |
| Melting Point | Not specified in available literature. | N/A |
| Boiling Point | Not specified in available literature. | N/A |
| Solubility | Not explicitly stated; the methoxy group may enhance solubility in organic solvents. | [1] |
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic methods.
| Technique | Data |
| ¹H NMR | δ (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H)[2] |
| ¹³C NMR | δ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1[2] |
| FT-IR | ν (cm⁻¹): ~3050-3100 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~1600 (C=N str.), ~1500 (Aromatic C=C str.), ~1250 (C-O str.)[1] |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03[1] |
Synthesis and Characterization
Synthetic Workflow
A common method for synthesizing benzothiadiazoles involves the cyclization of an ortho-phenylenediamine derivative. For this compound, a plausible two-step synthesis starts from the commercially available 4-methoxy-2-nitroaniline.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents).
-
Add concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-methoxy-1,2-phenylenediamine (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (at least 2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain pure this compound.[1]
Analytical Workflow and Protocols
The identity and purity of the synthesized compound are confirmed through a logical sequence of analytical techniques.
References
Synthesis of 5-Methoxy-2,1,3-benzothiadiazole from 4-methoxy-1,2-phenylenediamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methoxy-2,1,3-benzothiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described synthetic pathway commences with the commercially available 4-methoxy-2-nitroaniline and proceeds through the intermediate 4-methoxy-1,2-phenylenediamine. This document details the experimental protocols, quantitative data, and structural characterization necessary for the successful synthesis and verification of the target compound.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine, yielding 4-methoxy-1,2-phenylenediamine. The subsequent step is a cyclization reaction of the diamine with a thionylating agent to form the desired benzothiadiazole ring system.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
This procedure outlines the reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine via catalytic hydrogenation, a method known for its high efficiency and clean reaction profile.
Materials:
-
4-methoxy-2-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 equivalent) in methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-72 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine. The product is often obtained as a dark-colored oil or solid and can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., NMR).
Step 2: Synthesis of this compound
This section details the cyclization of 4-methoxy-1,2-phenylenediamine with thionyl chloride to form the target compound.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Ice bath
-
Standard laboratory glassware for reflux and workup
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, approximately 1.1 to 2.0 equivalents) dropwise to the stirred solution. The addition is exothermic and should be done with care. For the synthesis of the parent 2,1,3-benzothiadiazole, pyridine is sometimes used as a base.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding water.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of the intermediate and final products.
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| 1 | 4-Methoxy-2-nitroaniline | 4-Methoxy-1,2-phenylenediamine | H₂, 10% Pd/C, Methanol/Ethanol | 97-99% | [2][3][4][5] |
| 2 | 4-Methoxy-1,2-phenylenediamine | This compound | SOCl₂ | High (expected >85%) | [1] |
Table 1: Synthesis Reaction Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) | 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 | ~3050-3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=N), ~1500 (Ar C=C), ~1250 (C-O) | [M+H]⁺: 167.03 |
Table 2: Spectroscopic Characterization Data for this compound
Chemical Reaction Diagram
The core chemical transformation in the synthesis of this compound from its diamine precursor is the cyclization reaction.
Caption: Cyclization of 4-methoxy-1,2-phenylenediamine.
References
- 1. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
Characterization of 5-Methoxy-2,1,3-benzothiadiazole: A Spectroscopic Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of 5-Methoxy-2,1,3-benzothiadiazole. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed framework for the structural elucidation and verification of this compound.
Spectroscopic Data Summary
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.84 | d | 9.2 | H-7 |
| 7.41 | d | 2.5 | H-4 |
| 7.09 | dd | 9.2, 2.5 | H-6 |
| 3.92 | s | - | -OCH₃ |
Solvent: Not Specified
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.2 | C-5 |
| 156.4 | C-7a |
| 146.9 | C-3a |
| 120.3 | C-7 |
| 118.2 | C-6 |
| 105.7 | C-4 |
| 56.1 | -OCH₃ |
Solvent: Not Specified
Table 3: Mass Spectrometry Data
| Ionization Method | Calculated [M+H]⁺ (m/z) |
| ESI-MS | 167.03 |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| ~1600 | C=N stretch |
| ~1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (asymmetric) |
Table 5: UV-Vis Spectral Data
| Solvent | λmax (nm) |
| Chloroform | Expected in the 350-500 nm range |
| Methanol | Potential for slight solvatochromic shifts |
Note: Specific UV-Vis data for this compound is not widely reported; the expected range is based on the absorption characteristics of similar benzothiadiazole derivatives, which typically exhibit intramolecular charge transfer (ICT) bands in this region. The methoxy group, being an electron-donating group, is expected to influence the position of this absorption maximum.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized yet comprehensive procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process and reference the spectrum similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] High concentrations can lead to signal suppression and source contamination.[2] The solution must be free of particulate matter; filter if necessary.[2]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity and stability.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Utilize the high-resolution capability of the instrument to determine the accurate mass and, subsequently, the elemental formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[3]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., chloroform, methanol, or acetonitrile) of known concentration. From this stock, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent.
-
Data Acquisition:
-
Use matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference.
-
Fill the other cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
The effect of solvent polarity on the absorption maxima can be investigated by recording spectra in a series of solvents with varying polarities.[4][5][6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
Methoxy-Substituted Benzothiadiazoles: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiadiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The introduction of a methoxy (-OCH3) group to this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. This technical guide provides an in-depth overview of the current understanding of methoxy-substituted benzothiadiazoles, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Methoxy-substituted benzothiadiazole derivatives have demonstrated promising antiproliferative activity against a range of cancer cell lines. The primary mechanisms underlying their anticancer effects appear to be the inhibition of key cellular processes such as kinase signaling and microtubule dynamics.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted benzothiadiazole and related benzothiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-fluoro-4-methoxybenzyl substituted 1,2,4-benzothiadiazine-1,1-dioxide | MDA-MB-468 (Breast Cancer) | Lethality at -32.82% growth | [1] |
| 3-fluoro-4-methoxybenzyl substituted 1,2,4-benzothiadiazine-1,1-dioxide | MDA-MB-435 (Melanoma) | Lethality at -15.62% growth | [1] |
| Methoxy-substituted 1,3,4-thiadiazole (SCT-4) | MCF-7 (Breast Cancer) | Reduced cell viability to 74% ± 3 at 100 µM | [2] |
| 4-methoxybenzoyl-aryl-thiazole (SMART compound 8g) | Various cancer cell lines | 0.170 - 0.424 | [3] |
| Benzothiazole derivative 6b | MCF-7 (Breast Cancer) | 5.15 | [4] |
| Benzothiazole derivative 4 | MCF-7 (Breast Cancer) | 8.64 | [4] |
| Benzothiazole derivative 5c | MCF-7 (Breast Cancer) | 7.39 | [4] |
| Benzothiazole derivative 5d | MCF-7 (Breast Cancer) | 7.56 | [4] |
Mechanisms of Anticancer Action
1. Kinase Inhibition:
Several studies suggest that methoxy-substituted benzothiadiazoles can act as kinase inhibitors, interfering with crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. A key target is the PI3K/AKT pathway, which is often hyperactivated in cancer.[5] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis.[5] Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[6][7] By inhibiting VEGFR2 phosphorylation, these compounds can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[6][7]
Signaling Pathway: PI3K/AKT Inhibition by Methoxy-Substituted Benzothiadiazoles
Caption: PI3K/AKT signaling pathway and its inhibition.
2. Tubulin Polymerization Inhibition:
Another significant mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[8] By binding to tubulin, methoxy-substituted benzothiadiazoles can prevent its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately triggers apoptosis in cancer cells.
Experimental Workflow: Tubulin Polymerization Inhibition Assay
Caption: Workflow for a tubulin polymerization assay.
Antimicrobial Activity
Methoxy-substituted benzothiadiazoles have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of methoxy-substituted benzothiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methoxy-substituted benzothiazole (K-03) | Salmonella typhi | Potent activity at 50 & 100 µg/mL | [9] |
| Methoxy-substituted benzothiazole (K-05) | Salmonella typhi | Potent activity at 50 & 100 µg/mL | [9] |
| Benzothiazole derivative 16c | Staphylococcus aureus | 0.025 mM | [10] |
| Benzothiazole-thiazole hybrid 4b | Various bacteria and fungi | 3.90 - 15.63 | [11] |
| Benzothiazole-thiazole hybrid 4c | Various bacteria and fungi | 3.90 - 15.63 | [11] |
| Benzothiazole-thiazole hybrid 4d | Various bacteria and fungi | 3.90 - 15.63 | [11] |
| Benzothiazole-thiazole hybrid 4f | Various bacteria and fungi | 3.90 - 15.63 | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of methoxy-substituted benzothiadiazoles on cancer cell lines.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.[12][13][14]
1. Preparation of Inoculum:
-
Grow the microbial strain overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.
3. Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
4. Incubation:
-
Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Methoxy-substituted benzothiadiazoles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to target key cellular pathways, such as kinase signaling and tubulin polymerization, provides a strong rationale for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
5-Methoxy-2,1,3-benzothiadiazole: A Technical Overview for Drug Discovery and Research
Introduction
5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 2,1,3-benzothiadiazole core, the addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
CAS Number: 1753-76-0[1][2][3]
Chemical Structure:
-
Molecular Formula: C₇H₆N₂OS
-
Structure: A benzene ring fused to a 1,2,5-thiadiazole ring, with a methoxy group substituted at the 5-position.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 166.2 g/mol | PubChem |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 166.020083 g/mol | PubChem |
| Monoisotopic Mass | 166.020083 g/mol | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 171 | PubChem |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. The initial step is the reduction of the nitro group to an amine, followed by a cyclization reaction with a thionylating agent to form the thiadiazole ring.[4]
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine [4]
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of this compound [4]
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench it with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Applications in Drug Discovery
The benzothiadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] Modifications to this core structure have yielded derivatives with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][7][8][9]
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzothiadiazoles suggests its potential as a valuable building block in drug discovery programs. The methoxy group can influence metabolic stability, receptor binding affinity, and pharmacokinetic properties.
Derivatives of 2,1,3-benzothiadiazole have been investigated for their role as:
-
Anticancer Agents: The benzothiazole nucleus is a component of several compounds with demonstrated antitumor activity against various cancer cell lines, including those of the breast, lung, colon, and kidney.[9]
-
Enzyme Inhibitors: The structural features of benzothiadiazoles make them suitable candidates for the design of enzyme inhibitors.
-
Fluorescent Probes: The inherent fluorescent properties of the 2,1,3-benzothiadiazole core have led to its use in the development of optical sensing devices for various analytes.[10]
Conclusion
This compound is a readily synthesizable heterocyclic compound. While detailed biological characterization of this specific molecule is limited, the broader class of benzothiadiazoles exhibits significant pharmacological potential. This makes this compound a compound of interest for further investigation and a valuable scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its potential in drug discovery and development.
References
- 1. This compound | 1753-76-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1753-76-0 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Electronic and Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-deficient heterocyclic motif that has garnered substantial interest across various scientific disciplines, including materials science, medicinal chemistry, and diagnostics.[1] Its rigid, planar structure, coupled with its inherent electron-accepting nature, makes it a versatile building block for the design of novel organic electronic materials, fluorescent probes, and therapeutic agents.[1] The ability to systematically tune the electronic and photophysical properties of BTD derivatives through synthetic modification has led to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors for various analytes.[2][3] This technical guide provides a comprehensive overview of the core electronic and photophysical properties of BTD derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Core Concepts: The Donor-Acceptor (D-A) Motif
A fundamental strategy in the design of functional BTD derivatives is the incorporation of electron-donating moieties to create a donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. In this arrangement, the electron-deficient BTD core serves as the acceptor, while various electron-rich groups (e.g., thiophene, carbazole, triphenylamine) act as donors. This intramolecular charge transfer (ICT) character is central to the unique photophysical properties of these molecules.[4]
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor and π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the BTD acceptor. This ICT transition leads to a number of desirable properties, including:
-
Red-shifted absorption and emission: The energy of the ICT transition is lower than the localized transitions of the individual donor and acceptor units, resulting in absorption and emission at longer wavelengths.
-
Large Stokes shifts: The significant change in dipole moment between the ground and excited states often leads to a large separation between the absorption and emission maxima.[5]
-
Solvatochromism: The emission wavelength of D-A type BTD derivatives can be highly sensitive to the polarity of the surrounding solvent.
Synthesis of 2,1,3-Benzothiadiazole Derivatives
The functionalization of the BTD core is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being the most prevalent methods.[6] The workhorse precursor for these reactions is 4,7-dibromo-2,1,3-benzothiadiazole, which is readily synthesized from 2,1,3-benzothiadiazole.[7]
Quantitative Photophysical and Electronic Data
The following table summarizes key photophysical and electronic data for a selection of 2,1,3-benzothiadiazole derivatives from the literature. This data provides a comparative overview of how different donor moieties and substitution patterns influence the properties of the BTD core.
| Derivative | Donor Moiety | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| 1 | Thiophene | 452 | 585 | - | -5.40 | -3.02 | 2.38 | [4] |
| 2 | Bithiophene | 480 | 620 | - | -5.35 | -3.10 | 2.25 | [4] |
| 3 | Selenophene | 465 | 598 | - | -5.32 | -2.94 | 2.38 | [4] |
| 4 | Pyridine | 455 | 612 | - | -5.60 | -3.22 | 2.38 | [4] |
| 5 | 3,4-Ethylenedioxythiophene (EDOT) | 526 | 710 | - | -5.11 | -3.36 | 1.75 | [4] |
Experimental Protocols
A systematic characterization of the electronic and photophysical properties of novel BTD derivatives is crucial for understanding their structure-property relationships and assessing their potential for various applications.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the BTD derivative.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the BTD derivative of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10-6 to 1 x 10-5 M.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Sample Measurement: Record the absorption spectra of the diluted solutions of the BTD derivative. The absorbance at the maximum should ideally be between 0.1 and 1.0.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ).
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, rhodamine 6G in ethanol)
Procedure:
-
Emission Spectrum: Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs and record the emission spectrum. The emission maximum (λem) is the wavelength at which the fluorescence intensity is highest.
-
Quantum Yield Measurement (Relative Method):
-
Prepare a series of dilute solutions of both the sample and a known quantum yield standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
-
Lifetime Measurement: The fluorescence lifetime (τ) is typically measured using time-correlated single-photon counting (TCSPC).
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the BTD derivative and to estimate the HOMO and LUMO energy levels.
Materials:
-
Potentiostat
-
Three-electrode cell: working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated solvent like dichloromethane or acetonitrile)
-
Ferrocene (as an internal standard)
Procedure:
-
Cell Setup: Assemble the three-electrode cell containing the electrolyte solution and the BTD derivative at a concentration of approximately 1 mM.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
-
Measurement: Scan the potential to measure the oxidation and reduction waves of the compound.
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record the CV of the ferrocene/ferrocenium (Fc/Fc+) redox couple. The potential is then referenced against the Fc/Fc+ couple.
-
Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
EHOMO = -[Eox - EFc/Fc+ + 4.8] eV
-
ELUMO = -[Ered - EFc/Fc+ + 4.8] eV The electrochemical energy gap (Eg) is the difference between the LUMO and HOMO levels.
-
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic and photophysical properties of BTD derivatives.
A typical computational protocol involves:
-
Ground State Geometry Optimization: The molecular structure is optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Frequency Analysis: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the electronic structure.
-
Excited State Calculations (TD-DFT): TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectrum.
-
Excited State Geometry Optimization: The geometry of the first excited state can be optimized to calculate the emission energy.
Conclusion
The 2,1,3-benzothiadiazole core is a versatile and highly tunable platform for the development of advanced organic materials. A thorough understanding of the interplay between molecular structure and the resulting electronic and photophysical properties is paramount for the rational design of new BTD derivatives with tailored functionalities. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of these promising compounds, facilitating their continued development for a wide range of applications in materials science and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 5. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dawn of a Privileged Scaffold: A Literature Review on the Discovery of Benzothiadiazole Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiadiazole core, a bicyclic heterocyclic system, has carved a significant niche in the landscape of chemical sciences. From its initial synthesis in the 19th century to its current status as a "privileged scaffold" in medicinal chemistry and materials science, the journey of benzothiadiazole is a testament to the enduring quest for novel molecular architectures with profound functional implications. This technical guide provides an in-depth review of the discovery and development of benzothiadiazole compounds, with a focus on seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways they modulate.
A Historical Perspective: The Genesis of a Versatile Heterocycle
The story of benzothiadiazole begins in the late 1800s with the independent synthesis of its two primary isomers. The 2,1,3-benzothiadiazole isomer was first prepared in the 19th century through a straightforward condensation reaction of o-phenylenediamine with thionyl chloride, a method that remains relevant today. Shortly thereafter, the synthesis of the 1,2,3-benzothiadiazole isomer was also reported, laying the fundamental groundwork for over a century of chemical exploration.
A pivotal moment in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, which was commercialized as a plant activator. This discovery was groundbreaking as it demonstrated that a synthetic small molecule could induce Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens by activating the plant's own defense mechanisms.[1] This pivotal development showcased the potential of benzothiadiazoles to interact with biological systems in a nuanced and highly effective manner.
Parallel to its agricultural applications, the unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have fueled extensive research in materials science. This has led to its incorporation into organic solar cells, light-emitting diodes, and field-effect transistors. More recently, the benzothiadiazole scaffold has gained significant traction as a pharmacophore in drug discovery, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.
Key Synthetic Methodologies: Crafting the Benzothiadiazole Core
The construction of the benzothiadiazole ring system is a cornerstone of its chemistry. Several synthetic strategies have been developed and refined over the years, providing access to a diverse array of derivatives.
Synthesis of 2,1,3-Benzothiadiazole Derivatives
The classical and most common method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamines with thionyl chloride.
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole
To a solution of o-phenylenediamine in a suitable solvent such as pyridine, two equivalents of thionyl chloride are added. The reaction mixture is stirred, often with gentle heating, to facilitate the cyclization. The reaction proceeds with the formation of sulfur dioxide and hydrochloric acid as byproducts. Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent. Purification by recrystallization or column chromatography affords 2,1,3-benzothiadiazole in good yield (typically ≥85%).
A crucial intermediate for the synthesis of more complex 2,1,3-benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. This compound serves as a versatile building block for cross-coupling reactions.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
2,1,3-Benzothiadiazole is dissolved in concentrated sulfuric acid. To this solution, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 60°C) with continuous stirring for an extended period (e.g., 12 hours). The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed thoroughly with deionized water, methanol, and n-hexane and then dried to yield 4,7-dibromo-2,1,3-benzothiadiazole.[2] An alternative method involves the bromination of 2,1,3-benzothiadiazole with bromine in hydrobromic acid.[3]
Synthesis of 1,2,3-Benzothiadiazole Derivatives: The Herz Reaction
The Herz reaction is a classical and powerful method for the synthesis of 1,2,3-benzothiadiazole derivatives. This reaction typically involves the treatment of an aniline with disulfur dichloride (S₂Cl₂).
Experimental Protocol: Herz Reaction for the Synthesis of 1,2,3-Benzothiadiazoles
Aniline or a substituted aniline is reacted with disulfur dichloride in a suitable solvent. This initially forms an intermediate 1,3,2-benzothiazathiolium salt, often referred to as a "Herz salt". Subsequent diazotization of this intermediate, for example, with sodium nitrite, leads to the formation of the 1,2,3-benzothiadiazole ring system. The reaction conditions can be tuned to favor the formation of specific isomers and to introduce various substituents onto the benzene ring.
A significant derivative synthesized through a multi-step process that begins with the formation of the 1,2,3-benzothiadiazole core is Acibenzolar-S-methyl. The synthesis involves the creation of 1,2,3-benzothiadiazole-7-carboxylic acid, which is then converted to its S-methyl thioester.[4]
Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid
100 g of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in 1000 ml of water. To this suspension, 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added. The mixture is heated to 40°C and stirred for 4 hours. After cooling to 10°C, an additional 1000 ml of water is added, and the solution is neutralized with 310 ml of 2N hydrochloric acid. The resulting precipitate is filtered, dried, and then dissolved in tetrahydrofuran. The solution is dried over magnesium sulfate, filtered, and concentrated. The resulting crystals are suspended in hexane, filtered, and dried to yield benzo-1,2,3-thiadiazole-7-carboxylic acid.[1]
Quantitative Biological Activity of Benzothiadiazole Derivatives
The benzothiadiazole scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The following tables summarize some of the quantitative data on the biological activities of representative benzothiadiazole and benzothiazole derivatives.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HT-29 (Colon) | 0.024 | [5] |
| H460 (Lung) | 0.29 | [5] | |
| A549 (Lung) | 0.84 | [5] | |
| MDA-MB-231 (Breast) | 0.88 | [5] | |
| 2 | HT-29 (Colon) | 3.47 ± 0.2 | [5] |
| A549 (Lung) | 3.89 ± 0.3 | [5] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [5] | |
| 3 | HT-29 (Colon) | 3.72 ± 0.3 | [5] |
| A549 (Lung) | 4.074 ± 0.3 | [5] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [5] | |
| B7 | A431 (Skin) | - | [6] |
| A549 (Lung) | - | [6] | |
| H1299 (Lung) | - | [6] | |
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [7] |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [7] | |
| HT29 (Colon) | 24.3 ± 1.29 | [7] | |
| Doxorubicin | RXF393 (Renal) | 13.54 ± 0.82 | [7] |
| LOX IMVI (Melanoma) | 6.08 ± 0.32 | [7] | |
| HT29 (Colon) | 13.50 ± 0.71 | [7] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3 | S. aureus | 50 | [8] |
| B. subtilis | 25 | [8] | |
| E. coli | 25 | [8] | |
| C. albicans | 25 | [8] | |
| A. niger | 50 | [8] | |
| 4 | S. aureus | 100 | [8] |
| B. subtilis | 50 | [8] | |
| E. coli | 25 | [8] | |
| C. albicans | 50 | [8] | |
| A. niger | 100 | [8] | |
| 10 | S. aureus | 200 | [8] |
| B. subtilis | 200 | [8] | |
| E. coli | 100 | [8] | |
| C. albicans | 100 | [8] | |
| A. niger | 200 | [8] | |
| 12 | S. aureus | 100 | [8] |
| B. subtilis | 100 | [8] | |
| E. coli | 50 | [8] | |
| C. albicans | 50 | [8] | |
| A. niger | 100 | [8] | |
| Kanamycin | S. aureus | <25 | [8] |
| B. subtilis | <25 | [8] | |
| E. coli | <25 | [8] | |
| Amphotericin B | C. albicans | <25 | [8] |
| A. niger | <25 | [8] |
Signaling Pathways and Experimental Workflows
The biological effects of benzothiadiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and stress responses.
EGFR Signaling Pathway Inhibition
One of the well-studied mechanisms of anticancer action for some benzothiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[10][11][12][13] Aberrant activation of this pathway is a hallmark of many cancers.
General Experimental Workflow
The discovery and development of novel benzothiadiazole-based compounds typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Structural Elucidation of 5-Methoxy-2,1,3-benzothiadiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methoxy-2,1,3-benzothiadiazole and its constitutional isomer, 4-Methoxy-2,1,3-benzothiadiazole. The differentiation and definitive characterization of these isomers are critical for their application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physicochemical properties. This document outlines the key analytical techniques, presents comparative spectral data, and provides detailed experimental protocols to aid in their unambiguous identification.
Introduction
2,1,3-benzothiadiazole derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities. The introduction of a methoxy group to the benzothiadiazole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. The two primary positional isomers, this compound and 4-Methoxy-2,1,3-benzothiadiazole, present a challenge in structural confirmation due to their identical molecular weight and similar core structure. This guide focuses on the application of modern spectroscopic techniques to differentiate and fully characterize these isomers.
Spectroscopic Data Analysis for Structural Elucidation
The unequivocal identification of this compound and its 4-methoxy isomer relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between the two due to the different chemical environments of the aromatic protons and carbons. Mass spectrometry (MS) confirms the molecular weight and elemental composition, while Infrared (IR) spectroscopy provides information about the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for distinguishing between the 5-methoxy and 4-methoxy isomers in solution. The substitution pattern of the methoxy group on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons and distinct chemical shifts for the aromatic carbons.
Table 1: ¹H NMR Spectral Data Comparison [1]
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Not Specified | 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) |
| 4-Methoxy-2,1,3-benzothiadiazole | Not Specified | 7.64 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison [1]
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Not Specified | 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 |
| 4-Methoxy-2,1,3-benzothiadiazole | Not Specified | 154.9, 151.7, 145.4, 131.6, 111.9, 108.9, 56.3 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of the synthesized compounds. For both this compound and its 4-methoxy isomer, the expected molecular ion peak will be the same.
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | ESI | 167.03 |
| 4-Methoxy-2,1,3-benzothiadiazole | ESI | 167.03 |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups within the molecules. The spectra of both isomers are expected to be very similar, showing characteristic absorptions for the aromatic C-H, C=C, and C-O bonds, as well as the C=N bond of the thiadiazole ring.
Table 4: Expected FT-IR Data
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3050-3100 |
| Aliphatic C-H stretch | ~2950 |
| C=N stretch | ~1600 |
| Aromatic C=C stretch | ~1500 |
| C-O stretch | ~1250 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural elucidation.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and differentiation of this compound and its isomers.
Materials:
-
This compound or its isomer
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[1]
Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Materials:
-
This compound or its isomer
-
High-purity volatile solvent (e.g., methanol, acetonitrile)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Chromatography: The compound is separated on a suitable GC column (e.g., a non-polar capillary column). The oven temperature program should be optimized to ensure good separation and peak shape.
-
Mass Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization) and the resulting ions are analyzed by the mass spectrometer to generate a mass spectrum.
X-ray Crystallography Protocol
Objective: To determine the definitive three-dimensional molecular structure in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[1]
-
Data Collection: Mount a suitable single crystal on a goniometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The atomic positions are then refined to best fit the experimental data, yielding the final, detailed three-dimensional structure.[1]
Visualizing Methodologies
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the decision-making process for its structural elucidation.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for purification and characterization.
Caption: Decision workflow for isomer differentiation by ¹H NMR.
References
2,1,3-Benzothiadiazole: A Privileged Electron Acceptor Unit for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has emerged as a cornerstone in the design and synthesis of advanced organic materials.[1] Its inherent electron-deficient nature, stemming from the fused electron-withdrawing thiadiazole ring, makes it a privileged electron acceptor unit.[2][3] This property, combined with its rigid, planar structure and synthetic versatility, has propelled BTD to the forefront of research in organic electronics, medicinal chemistry, and fluorescent imaging.[2][4]
This technical guide provides a comprehensive overview of the 2,1,3-benzothiadiazole core, detailing its synthesis, electronic properties, and functionalization strategies. It further delves into its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes to serve as a valuable resource for professionals in the field.
Core Properties of 2,1,3-Benzothiadiazole
The utility of BTD as an electron acceptor is rooted in its fundamental electronic and photophysical characteristics. The fusion of the benzene and thiadiazole rings results in a π-conjugated system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons.[5] This electron-accepting character is central to its function in various applications.
Photophysical and Electrochemical Properties
Derivatives of BTD are known for their remarkable photophysical properties, including strong fluorescence emission, large Stokes shifts, and high quantum yields.[6][7][8] These characteristics are highly tunable through chemical modification of the BTD core, allowing for the development of materials with tailored optical and electronic properties.[9] The table below summarizes key photophysical and electrochemical data for a selection of BTD derivatives.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 2a | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -2.82 (calc) | 2.38 | [5][10] |
| 2b | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -3.15 (calc) | 2.05 | [5][10] |
| 2c | 311-370, 452-526 | 500-800 | - | -5.2 (calc) | -3.45 (calc) | 1.75 | [5][10] |
| 2d | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -3.12 (calc) | 2.08 | [5][10] |
| PBDT-DTTBT | - | - | - | -5.47 | - | 1.7 | [11] |
| poly(DEHT-V-BTD) | 480 | 600 | - | -5.3 | -3.6 | 1.7-1.8 | [12] |
Note: The properties of BTD derivatives can vary significantly with substitution and the surrounding chemical environment. The data presented are illustrative examples.
Synthesis and Functionalization
The synthetic accessibility of BTD and its derivatives is a key factor in its widespread use. The parent 2,1,3-benzothiadiazole can be readily prepared from o-phenylenediamine.[13] Functionalization of the BTD core is crucial for tuning its properties and is typically achieved through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.[2]
General Synthesis of 2,1,3-Benzothiadiazole
The synthesis of the unsubstituted 2,1,3-benzothiadiazole core is a well-established process.
Caption: General synthesis of 2,1,3-benzothiadiazole.
A common and efficient method involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine, yielding the desired product in high yields (≥85%).[13]
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing a wide variety of functional groups at the 4 and 7 positions of the BTD ring.[10][13] These reactions typically start from the 4,7-dibromo-2,1,3-benzothiadiazole precursor, which is a versatile building block.[2][13]
Caption: BTD functionalization via Suzuki and Stille coupling.
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and application of BTD derivatives. The following sections provide protocols for key synthetic transformations.
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol describes the bromination of 2,1,3-benzothiadiazole to produce the key intermediate for further functionalization.
Materials:
-
2,1,3-benzothiadiazole
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid (95%)
-
Ice water
Procedure:
-
Dissolve 2,1,3-benzothiadiazole (1 eq.) in concentrated sulfuric acid.[14]
-
Add N-bromosuccinimide (2.1-2.2 eq.) to the solution.[14]
-
Heat the mixture to 50 °C and maintain for 6 hours.[14]
-
After cooling to room temperature, pour the reaction mixture onto ice water.[14]
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4,7-dibromo-2,1,3-benzothiadiazole.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general method for the Suzuki coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an arylboronic acid.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1 eq.)
-
Arylboronic acid (2.2-2.3 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 eq.)
-
Solvent mixture (e.g., Toluene, Methanol, Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, base, and solvent mixture.[10]
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.[10]
-
Reflux the reaction mixture with stirring for 48-72 hours, monitoring progress by TLC or LC-MS.[10]
-
After completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Stille Cross-Coupling
This protocol provides a general method for the Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an organostannane.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1 eq.)
-
Organostannane (e.g., 2-(tributylstannyl)thiophene, 2.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 15-20 mol%)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole, the organostannane, and the anhydrous solvent.[10]
-
Add the palladium catalyst to the mixture.[10]
-
Reflux the reaction mixture with stirring for 70 hours.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Applications of 2,1,3-Benzothiadiazole Derivatives
The unique properties of BTD have led to its application in a diverse range of fields, from materials science to biology.
Organic Electronics
In the realm of organic electronics, BTD is a frequent component of donor-acceptor (D-A) type conjugated polymers and small molecules used in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[4][15][16][17] The electron-accepting BTD unit is often paired with electron-donating moieties to create materials with low band gaps, enabling the absorption of a broader range of the solar spectrum in OSCs.[10][11] The tunability of the BTD core allows for the optimization of energy levels (HOMO/LUMO) to improve device performance.[12]
Caption: Role of BTD in organic solar cells.
Fluorescent Probes and Bioimaging
The excellent photophysical properties of BTD derivatives make them ideal candidates for the development of fluorescent probes for bioimaging and sensing applications.[6][7][18] These probes can be designed to selectively target specific cellular components or to respond to changes in the local environment, such as pH or the presence of specific ions.[19] Key features of BTD-based probes include high signal-to-noise ratios, photostability, and cell membrane permeability.[6][7]
Conclusion
2,1,3-Benzothiadiazole has firmly established itself as a privileged electron acceptor unit in the toolkit of chemists and materials scientists. Its robust synthesis, versatile functionalization, and tunable electronic and photophysical properties have enabled the development of a vast array of high-performance materials. From enhancing the efficiency of organic solar cells to enabling the visualization of cellular processes, the impact of the BTD core is undeniable. Future research will undoubtedly continue to unlock new applications and refine the performance of BTD-based systems, further solidifying its importance in advanced materials and technologies.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Physicochemical properties of 5-Methoxy-2,1,3-benzothiadiazole.
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,1,3-benzothiadiazole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the known physicochemical properties of this compound (CAS No. 1753-76-0). Due to its structural similarity to a class of heterocyclic compounds with diverse biological activities, understanding these fundamental properties is crucial for its potential application in medicinal chemistry and materials science. This guide consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and property determination, and visualizes key workflows relevant to its study.
Core Physicochemical Data
The following tables summarize the key identifiers and physicochemical properties of this compound. While some experimental data is available, values for several properties have not been reported in the reviewed literature.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1753-76-0[1] |
| Molecular Formula | C₇H₆N₂OS[2] |
| Molecular Weight | 166.20 g/mol [2] |
| Canonical SMILES | COc1ccc2nsnc2c1[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 82 °C[2] | Experimental Value |
| Boiling Point | Not Reported | - |
| Appearance | Not Reported | - |
| Aqueous Solubility | Not Reported | - |
| logP (Octanol/Water) | Not Reported | Partition Coefficient |
| pKa | Not Reported | Acid Dissociation Constant |
Spectroscopic and Characterization Data
Structural confirmation of this compound relies on standard spectroscopic techniques. Expected and reported data are presented below.
Table 3: Spectroscopic Data
| Technique | Expected / Reported Data |
| ¹H NMR | δ (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) |
| ¹³C NMR | δ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 |
| FT-IR (KBr) | ν (cm⁻¹): ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1250 (C-O stretch) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03 |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the synthetic route for this compound and provides generalized, standard protocols for the determination of key physicochemical properties.
Synthesis of this compound
A plausible and commonly employed method for synthesizing benzothiadiazoles involves the cyclization of an ortho-phenylenediamine derivative. The workflow begins with the reduction of a nitroaniline precursor, followed by cyclization to form the thiadiazole ring.
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Reduction)
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound (Cyclization)
-
Dissolve the 4-methoxy-1,2-phenylenediamine from Step 1 (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture and carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Determination of Melting Point
The melting point is determined using a calibrated melting point apparatus.
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of logP (Octanol-Water Partition Coefficient)
The Shake Flask method is a traditional approach, while HPLC-based methods are faster.
-
Shake Flask Method:
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
-
-
HPLC Method:
-
A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.
-
The retention time of the compound is measured and compared to the retention times of a series of standards with known logP values.
-
A calibration curve of logP versus retention time is used to determine the logP of the sample.
-
Determination of pKa
Potentiometric titration is a common and accurate method for pKa determination.
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Prepare a dilute solution (e.g., 1 mM) of the compound.
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).
-
Titrate the solution by adding small, precise volumes of a standard base solution (e.g., 0.1 M NaOH).
-
Record the pH after each addition, continuing until the basic range (e.g., pH 12) is reached.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Biological Context and Experimental Workflow
While specific biological signaling pathways for this compound are not well-documented, related benzothiadiazole derivatives have shown potential as anticancer agents. A standard initial step in assessing such potential is the in vitro cytotoxicity or cell viability assay, such as the MTT assay.
MTT Assay Workflow for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT labeling reagent to each well and incubate for approximately 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
References
Methodological & Application
Applications of 5-Methoxy-2,1,3-benzothiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 5-Methoxy-2,1,3-benzothiadiazole is a versatile scaffold that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing benzothiadiazole core and the electron-donating methoxy group, make it a valuable building block for the design of novel therapeutic agents. This document provides a comprehensive overview of the potential applications of this compound and its derivatives, with a focus on anticancer, antimicrobial, and neuroprotective activities. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and drug development efforts.
Application Notes
The 2,1,3-benzothiadiazole core is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[1] The introduction of a methoxy group at the 5-position can significantly modulate the compound's physicochemical properties, such as solubility, and its interactions with biological targets.[2] While specific quantitative data for this compound is limited in the public domain, the broader class of benzothiadiazole and benzothiazole derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of the benzothiadiazole and benzothiazole scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][4] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT, JNK, and EGFR pathways.[3][4][5] One of the key targets for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[6]
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their antibacterial and antifungal properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of benzothiadiazole derivatives. The proposed mechanisms include the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters, and the modulation of serotonergic and nitric oxide (NO) signaling pathways.[8] Furthermore, some benzothiazole derivatives have shown the ability to protect neurons from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.[9][10]
Quantitative Data
The following tables summarize the biological activities of various benzothiadiazole and benzothiazole derivatives, illustrating the potential of the 5-methoxy substituted scaffold. It is important to note that these values are for structurally related compounds and not specifically for this compound.
Table 1: Anticancer Activity of Benzothiazole/Benzothiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-benzothiazole | MCF-7 (Breast) | 6.6 | [11] |
| 2-Phenylbenzothiazole-triazole | A549 (Lung) | 8.2 | [12] |
| 2-Phenylbenzothiazole-triazole | SKOV3 (Ovarian) | 7.5 | [12] |
| 2-Phenylbenzothiazole-triazole | MCF7 (Breast) | 9.1 | [12] |
| Benzofuran derivative (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | [13] |
| Benzofuran derivative (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | [13] |
| Benzofuran derivative (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | [13] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazolylthiazolidin-4-one (Compound 8) | P. aeruginosa | 0.06 | [7] |
| Benzothiazolylthiazolidin-4-one (Compound 5) | P. aeruginosa | 0.12 | [7] |
| Thiazole derivatives | MRSA | 0.1 | [14] |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-methoxy-2-nitroaniline.[2]
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench it by pouring it over crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to assess the inhibitory activity of this compound derivatives against VEGFR-2 kinase.[15][16][17]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. Add 20 µL of kinase assay buffer to the negative control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Prepare a master mix containing ATP and the substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the medicinal chemistry applications of this compound.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note and Detailed Protocol for the Synthesis of 5-Methoxy-2,1,3-benzothiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The methoxy substituent can modulate the molecule's electronic properties, solubility, and biological activity. This document provides a detailed experimental protocol for a two-step synthesis of this compound, starting from commercially available 4-methoxy-2-nitroaniline.
Overall Reaction Scheme:
The synthesis involves the reduction of a nitro group to an amine, followed by a cyclization reaction to form the thiadiazole ring.
-
Step 1: Reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine.
-
Step 2: Cyclization of 4-methoxy-1,2-phenylenediamine with thionyl chloride to yield this compound.
Experimental Protocols
Step 1: Synthesis of 4-methoxy-1,2-phenylenediamine
This procedure outlines the reduction of 4-methoxy-2-nitroaniline using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl)[1].
Materials:
-
4-methoxy-2-nitroaniline
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in ethanol.
-
To the stirred solution, add stannous chloride (SnCl₂) (3-4 equivalents) portion-wise.
-
Carefully add concentrated hydrochloric acid (HCl) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 4-methoxy-1,2-phenylenediamine using thionyl chloride (SOCl₂)[1].
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound[1].
Data Presentation
Table 1: Summary of Reactants and Expected Yields
| Step | Starting Material | Reagents | Product | Reported Yield |
| 1 | 4-methoxy-2-nitroaniline | SnCl₂, HCl, Ethanol | 4-methoxy-1,2-phenylenediamine | Not specified |
| 1 (Alternative) | 4-methoxy-2-nitroaniline | H₂, 10% Pd/C, Methanol | 4-methoxy-1,2-phenylenediamine | 97%[2] |
| 1 (Alternative) | 4-methoxy-2-nitroaniline | H₂, 10% Pd/C, Ethanol | 4-methoxy-1,2-phenylenediamine | 99%[3] |
| 2 | 4-methoxy-1,2-phenylenediamine | SOCl₂, Toluene/Dichloromethane | This compound | >85% (inferred)[4] |
Table 2: Expected Characterization Data for this compound [1]
| Analysis | Expected Data |
| FT-IR (KBr, cm⁻¹) | ν: ~3050-3100 (Ar C-H str.), ~2950 (Aliphatic C-H str.), ~1600 (C=N str.), ~1500 (Ar C=C str.), ~1250 (C-O str.) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03 |
Visualizations
Caption: Synthetic workflow for this compound.
References
The Role of 5-Methoxy-2,1,3-Benzothiadiazole Derivatives in Organic Electronics and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic electronics has seen remarkable advancements, largely driven by the rational design and synthesis of novel organic semiconducting materials. Among these, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone electron-accepting unit (acceptor) for high-performance materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The introduction of substituent groups onto the BTD core is a key strategy for fine-tuning the electronic and photophysical properties of these materials.
This document focuses on the role of methoxy-substituted BTD derivatives, particularly highlighting the 5-methoxy variant. The methoxy group (-OCH₃), being a strong electron-donating group, can be paired with the electron-deficient BTD core to create a potent intramolecular charge-transfer (ICT) dynamic. This "push-pull" architecture is instrumental in modulating the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn governs the material's absorption/emission wavelengths, quantum efficiency, and charge transport characteristics.[1][2] These tailored properties make methoxy-BTD derivatives highly promising candidates for emissive layer (EML) and charge transport layer materials in next-generation organic electronic devices.[3]
Application Notes
The "Push-Pull" Effect of Methoxy Substitution
The 2,1,3-benzothiadiazole unit is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms in the heterocyclic ring.[3] When an electron-donating group like methoxy is attached to the benzoid ring, it creates a molecular dipole and facilitates intramolecular charge transfer upon photoexcitation. This ICT character is crucial for several reasons:
-
Tuning of Energy Levels: The donating methoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy level, while the accepting BTD core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) level. This combined effect reduces the HOMO-LUMO energy gap, leading to a red-shift in both absorption and emission spectra.[4] This allows for the precise tuning of emission colors from blue to orange and red.[5]
-
Enhanced Luminescence: The push-pull structure often leads to high photoluminescence quantum yields (PLQY), a critical parameter for efficient OLED emitters.[2]
-
Solvatochromism: The significant change in dipole moment between the ground and excited states makes these compounds exhibit solvatochromism, where the emission color changes with the polarity of the solvent. This property is useful for sensing applications and for studying the material's behavior in different host matrices.[1]
Role in OLED Devices
Methoxy-BTD derivatives can be incorporated into various layers of an OLED stack to enhance performance:
-
Emitting Layer (EML): As fluorescent emitters (dopants or non-doped), their high PLQY and tunable emission colors are highly desirable. Donor-Acceptor-Donor (D-A-D) type molecules featuring a central BTD core are particularly effective.[6]
-
Electron Transport Layer (ETL): The intrinsic electron-deficient nature of the BTD core facilitates efficient electron injection and transport from the cathode.
-
Hole Transport Layer (HTL): While less common, by attaching appropriate donor moieties (like triphenylamine), BTD derivatives can be engineered to exhibit excellent hole mobility.[5]
Quantitative Data Summary
The performance of organic electronic materials is highly dependent on their molecular structure. The following tables summarize key performance metrics for various BTD derivatives to illustrate the impact of different substituents.
Table 1: Photophysical Properties of Substituted Benzothiadiazole Derivatives
| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|---|---|---|
| BTDPhOMe | ~425 | ~550 | ~125 | High in apolar, Low in polar | Various | [1] |
| DBTDz1 | - | 555 | - | - | Film | |
| DBTDz2 | - | 569 | - | - | Film | |
| DBTDz3 | - | 666 | - | - | Film | |
| TBAN | - | 596 | - | - | Film | [5] |
| TBT | - | 615 | - | - | Film | [5] |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | ~450 | ~600 | ~150 | 0.90 | PMMA Matrix |[7] |
Table 2: Electronic Properties and Device Performance of BTD-based Materials
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Role in Device | Max EQE (%) | Device Type | Reference |
|---|---|---|---|---|---|---|---|
| DBTDz1 Emitter | - | - | - | Emitter | 5.1 | Doped OLED | |
| DBTDz2 Emitter | - | - | - | Emitter | 5.0 | Doped OLED | |
| DBTDz3 Emitter | - | - | - | Emitter | 5.5 | Doped OLED | |
| TBAN Emitter | - | - | - | Non-doped Emitter | 5.7 | Non-doped OLED | [5] |
| BTT2TPA Emitter | - | - | - | Doped Emitter | 5.9 | Doped OLED | [8] |
| PCDTT-DFBT Polymer | - | - | - | Active Layer | - | OFET |[9] |
Note: Direct quantitative data for 5-Methoxy-2,1,3-benzothiadiazole is limited in the surveyed literature. The data presented is for structurally related derivatives to demonstrate the general properties of this class of materials.
Experimental Protocols
Protocol 1: Synthesis of a BTD Precursor (4,7-Dibromo-2,1,3-benzothiadiazole)
A foundational precursor for many functionalized BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. This compound provides reactive bromine sites for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to attach donor groups.
Materials:
-
2,1,3-benzothiadiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-bromosuccinimide (NBS)
-
Deionized water, Methanol, n-hexane
-
Round-bottom flask, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 50 mmol) in concentrated sulfuric acid (e.g., 200 mL) in a round-bottom flask.[10]
-
Heat the solution to a controlled temperature (e.g., 60°C).[4]
-
Add N-bromosuccinimide (NBS) (e.g., 105 mmol) portion-wise to the stirred solution.[4]
-
Maintain the reaction at 60°C and continue stirring for 12 hours.[4]
-
After the reaction is complete, carefully pour the mixture into a beaker containing ice water (e.g., 900 mL) to precipitate the product.[10]
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the collected solid thoroughly and sequentially with deionized water, methanol, and n-hexane to remove impurities.[10]
-
Dry the final product under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole as a solid.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes a general method for fabricating a multi-layer OLED using spin-coating, a common technique in research laboratories.
Materials & Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution: PEDOT:PSS (e.g., AI 4083)
-
Emissive Layer (EML) solution: Host material doped with a methoxy-BTD derivative, dissolved in a suitable organic solvent (e.g., Toluene, Chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material: Lithium Fluoride (LiF) and Aluminum (Al)
-
Ultrasonic bath, spin coater, thermal evaporator, glovebox with nitrogen atmosphere
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[11] b. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the ITO work function.
-
HIL Deposition: a. Inside a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60 seconds). b. Anneal the substrate on a hotplate at 120°C for 15 minutes to remove residual water.
-
EML Deposition: a. Prepare a solution of the emissive layer material (e.g., a host like mCP doped with the BTD derivative) at a specific concentration (e.g., 10-20 mg/mL). b. Spin-coat the EML solution on top of the PEDOT:PSS layer (e.g., 2000 rpm for 60 seconds) to achieve a desired thickness (typically 30-50 nm).[11] c. Anneal the substrate at 80°C for 10 minutes to remove the solvent.
-
ETL and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ mbar). b. Sequentially deposit the ETL (e.g., TPBi, 40 nm), an electron injection layer (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active device area.[12]
-
Encapsulation: a. Encapsulate the finished device using a glass coverslip and UV-curable epoxy to protect the organic layers from oxygen and moisture.
Protocol 3: Characterization of Materials and Devices
1. Cyclic Voltammetry (CV):
-
Purpose: To determine the HOMO and LUMO energy levels.
-
Procedure: Prepare a solution of the BTD derivative in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M TBAPF₆). Use a three-electrode setup (working, reference, and counter electrodes). Scan the potential and record the oxidation and reduction onsets. The HOMO and LUMO levels can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[13]
2. Photophysical Characterization:
-
Purpose: To measure absorption and emission properties.
-
Procedure: Prepare dilute solutions of the compound in various solvents. Record the UV-Vis absorption spectra using a spectrophotometer and the photoluminescence spectra using a fluorometer. The quantum yield can be determined relative to a known standard.[14]
3. OLED Device Testing:
-
Purpose: To evaluate the electroluminescence performance.
-
Procedure: Use a source measure unit and a calibrated photodetector/spectrometer. Apply a forward bias voltage to the device and measure the current density-voltage-luminance (J-V-L) characteristics. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).
Visualizations
Caption: A generalized workflow for the synthesis of methoxy-substituted BTD derivatives.
Caption: Schematic of a typical multi-layer OLED device architecture.
Caption: Energy level diagram illustrating charge injection and recombination in an OLED.
References
- 1. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Ester-substituted thiophene-fused benzothiadiazole as a strong electron acceptor to build D–A red emitters for highly efficient solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for in vivo studies of 5-Methoxy-2,1,3-benzothiadiazole derivatives in animal models.
Introduction: The Therapeutic Potential of 5-Methoxy-2,1,3-benzothiadiazole Derivatives
The 2,1,3-benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its electron-deficient nature and its role as a core component in various biologically active molecules.[1][2] The introduction of a 5-methoxy substituent can significantly modulate the electronic and lipophilic properties of the molecule, enhancing its potential for interaction with biological targets. While the broader class of benzothiazoles and benzothiadiazoles has been investigated for a wide array of activities including anticancer and antimicrobial effects, a compelling body of evidence points toward their significant potential in neurology.[3][4]
Specifically, derivatives of this class have been identified as potent and selective inhibitors of monoamine oxidases (MAO), key enzymes in the degradation of neurotransmitters.[5][6] For instance, the related compound 5-((4-methoxyphenyl)thio)benzo[c][7][8][9]thiadiazole (MTDZ) has demonstrated significant antidepressant-like effects in preclinical models, attributed to its selective inhibition of monoamine oxidase-A (MAO-A).[10] MAO-A is responsible for breaking down serotonin and norepinephrine, and its inhibition is a clinically validated mechanism for treating major depressive disorder.[6] Furthermore, selective inhibition of the MAO-B isoform is a therapeutic strategy in neurodegenerative conditions like Parkinson's disease to preserve dopamine levels and exert neuroprotective effects.[11]
This document provides a comprehensive, structured protocol for the in vivo evaluation of novel this compound derivatives (referred to herein as "Candidate Compound") in rodent models. It is designed for researchers in drug development and provides a logical, field-proven workflow from initial toxicity and pharmacokinetic profiling to robust efficacy assessment, grounded in the principles of scientific integrity and animal welfare.
Part 1: Preclinical Study Design & Ethical Considerations
A robust preclinical program is foundational to the successful translation of a novel chemical entity. The design of these studies must be rigorous, reproducible, and ethically sound.
Adherence to ARRIVE Guidelines
All animal studies must be designed, executed, and reported in accordance with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines .[7][8][12] These guidelines are a checklist of recommendations created by the National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs) to improve the quality and reliability of published animal research. Key principles such as randomization, blinding, and sample-size estimation must be incorporated from the outset.
Animal Model Selection
Rodents, particularly mice and rats, are the most common models for initial in vivo studies due to their genetic similarity to humans, well-established experimental protocols, and relatively short lifespans.[13]
-
For Pharmacokinetic and Toxicology Studies: Outbred strains like Swiss Webster mice or Sprague Dawley rats are often used to capture a greater degree of genetic variability.
-
For Efficacy Studies (Neurology): Specific strains are chosen based on the disease model. For depression models, C57BL/6J mice are commonly used in the chronic social defeat stress paradigm.[12] For neuroprotection studies in Parkinson's disease models, the same strain is often used.[14]
-
For Efficacy Studies (Oncology): Immunodeficient mice, such as athymic nude (nu/nu) or NOD scid gamma (NSG) mice, are required for establishing human tumor xenografts.[15][16]
All animals should be acquired from a reputable vendor and allowed to acclimate for at least one week prior to experimentation under standard laboratory conditions (12h light/dark cycle, controlled temperature/humidity, and ad libitum access to food and water).[17]
Formulation of the Candidate Compound
Many novel heterocyclic compounds exhibit poor water solubility, which presents a major challenge for in vivo administration and can lead to an underestimation of efficacy and toxicity due to low bioavailability.[8][18] A systematic formulation development strategy is essential.
Protocol: Preparation of a Co-Solvent Formulation (Example)
-
Prepare a stock solution of the Candidate Compound in 100% DMSO at a high concentration (e.g., 100 mg/mL).
-
For a final dosing solution, vortex the DMSO stock.
-
In a separate sterile tube, combine other co-solvents. A common vehicle is a mixture of PEG400, Tween 80, and saline.
-
Slowly add the DMSO stock solution to the co-solvent mixture while vortexing continuously to prevent precipitation.
-
The final concentration of DMSO should ideally be kept below 10% of the total injection volume to minimize toxicity.
-
Visually inspect the final formulation for clarity and stability prior to administration.
Part 2: Pharmacokinetic (PK) Profiling
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[19] This is crucial for determining dose, dosing frequency, and understanding the exposure-response relationship.[18][20]
Experimental Design
A typical single-dose PK study in mice involves administering the Candidate Compound via two different routes to assess oral bioavailability: intravenous (IV) for 100% systemic availability and the intended therapeutic route (e.g., oral gavage, PO).[21]
-
Animals: Male Swiss Webster mice (25-30g).
-
Groups (n=3-4 per time point):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Blood Sampling: Serial blood sampling from the same animal is preferred to reduce animal usage and inter-animal variability.[22]
-
Sample Collection: Collect ~30 µL of blood into EDTA-coated tubes at each time point via submandibular or saphenous vein puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.[22]
Bioanalysis and Data Interpretation
Plasma concentrations of the Candidate Compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The resulting concentration-time data is used to calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).[22]
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t½ | Terminal half-life | Determines the time required for the plasma concentration to decrease by half. Guides dosing interval.[23] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time.[22] |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[23] |
| F (%) | Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
| Table 1: Key Pharmacokinetic Parameters. |
Part 3: Preliminary Toxicology Assessment
Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range for efficacy studies.[24]
Acute Oral Toxicity Study (OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method for determining the median lethal dose (LD50) that uses a minimal number of animals.[20][25][26]
Protocol: Acute Oral Toxicity (Limit Test at 2000 mg/kg)
-
Animals: Use a single sex, typically female Sprague Dawley rats, fasted overnight.[25]
-
Dosing: Administer a single oral dose of 2000 mg/kg of the Candidate Compound to one animal.
-
Observation: If the animal survives, dose four additional animals sequentially (one every 48 hours) at the same dose.
-
Endpoint: If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg, and the compound can be classified as low toxicity. If three or more animals die, a main test with adjusted dosing is required.[26]
-
Monitoring: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record body weights weekly.[26]
-
Necropsy: At the end of the study, all animals are euthanized and subjected to a gross necropsy.
Dose Range-Finding (7-Day Repeated Dose Study)
This sub-acute study helps to identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity for repeated administration.
Protocol: 7-Day Dose Escalation
-
Animals: Male and female Swiss Webster mice.
-
Groups (n=3 per sex per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 10 mg/kg/day)
-
Group 3: Mid Dose (e.g., 50 mg/kg/day)
-
Group 4: High Dose (e.g., 200 mg/kg/day)
-
-
Administration: Dose animals once daily for 7 days via the intended therapeutic route (e.g., PO or IP).
-
Monitoring: Conduct daily clinical observations and record body weights.
-
Terminal Procedures: On day 8, collect blood for clinical chemistry and hematology. Perform a full gross necropsy and collect major organs (liver, kidney, spleen, heart, brain) for histopathological analysis.
Part 4: In Vivo Efficacy Evaluation Protocols
Based on the mechanistic hypothesis that this compound derivatives act as MAO-A inhibitors, the primary efficacy studies should focus on models of depression and neuroprotection. An anticancer protocol is also provided as a secondary application area for this chemical class.
Protocol 1: Antidepressant-Like Efficacy (Forced Swim Test)
The Forced Swim Test (FST) is a widely used behavioral despair model for screening potential antidepressant drugs.[12] The test is based on the observation that animals will cease attempts to escape when placed in an inescapable container of water, and antidepressants decrease the duration of this immobility.
Step-by-Step Methodology:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Groups: Randomly assign mice to treatment groups (n=10-12 per group): Vehicle, Candidate Compound (e.g., 5, 10, 20 mg/kg), and a positive control like Moclobemide (a known MAO-A inhibitor).[10]
-
Drug Administration: Administer the assigned treatment via IP or PO route 60 minutes before the test.
-
Test Procedure:
-
Fill a transparent glass cylinder (25 cm height, 10 cm diameter) with 15 cm of water at 25 ± 1°C.
-
Gently place one mouse into the cylinder.
-
Record the session for 6 minutes.
-
An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant reduction in immobility time indicates potential antidepressant-like activity.
Protocol 2: Neuroprotective Efficacy (MPTP Mouse Model of Parkinson's Disease)
This protocol provides a framework for evaluating the neuroprotective effects of the Candidate Compound in a toxin-induced model of Parkinson's disease.[14] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease.
Step-by-Step Methodology:
-
Animals and Housing: Male C57BL/6 mice, 8-10 weeks old.[14]
-
Experimental Groups (n=10-12 per group):
-
Group 1: Saline control
-
Group 2: MPTP only (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals)
-
Group 3: Candidate Compound (low dose) + MPTP
-
Group 4: Candidate Compound (high dose) + MPTP
-
-
Drug Administration: Administer the Candidate Compound or vehicle daily for 7 consecutive days. On day 3, administer MPTP or saline 30 minutes after the compound administration.
-
Behavioral Assessment (Rotarod Test - Day 8):
-
Train mice on a rotarod apparatus for 3 days prior to the test.
-
On the test day, place mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse over three trials.
-
-
Tissue Collection and Analysis (Day 9):
-
Euthanize mice and perfuse brains with saline followed by 4% paraformaldehyde.
-
Dissect the brains and prepare for histological analysis.
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical Analysis: Measure levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates via HPLC. Assess markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β).[2][27][28]
-
Data Presentation: Expected Outcomes
| Group | Latency to Fall (s) (Mean ± SD) | TH+ Cell Count in SNc (% of Control) | Striatal Dopamine (% of Control) |
|---|---|---|---|
| Saline Control | 280 ± 30 | 100 ± 8 | 100 ± 10 |
| MPTP Only | 95 ± 25 | 45 ± 10 | 40 ± 9 |
| Compound (Low) + MPTP | 160 ± 35 | 65 ± 12 | 60 ± 11 |
| Compound (High) + MPTP | 230 ± 40 | 85 ± 9 | 80 ± 12 |
Protocol 3: Anticancer Efficacy (Subcutaneous Xenograft Model)
This protocol outlines a general method for assessing the in vivo antitumor activity of the Candidate Compound using human cancer cells grown as tumors in immunodeficient mice.[15][29][30]
Step-by-Step Methodology:
-
Cell Line and Animal Model: Select a human cancer cell line relevant to the compound's hypothesized mechanism (e.g., A549 lung cancer). Use athymic nude mice (6-8 weeks old).[16]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 100 µL volume of Matrigel/PBS into the right flank of each mouse.
-
Group Formation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Candidate Compound (e.g., 50 mg/kg/day, PO)
-
Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Treatment and Monitoring:
-
Administer treatment daily for 21 days.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight as an indicator of general toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process them for histological (e.g., H&E, Ki-67 for proliferation) and biochemical analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Clinical Biomarkers for Progressive Evaluation of Neuropathology and Therapeutic Interventions for Acute and Chronic Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. future4200.com [future4200.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring the Pharmacokinetic Properties of Drugs with a Novel Surgical Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. oecd.org [oecd.org]
- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biomarkers to Enable the Development of Neuroprotective Therapies for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. ijpbs.com [ijpbs.com]
- 30. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for Utilizing 5-Methoxy-2,1,3-benzothiadiazole in Donor-Acceptor Molecule Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and application of donor-acceptor (D-A) molecules incorporating the 5-Methoxy-2,1,3-benzothiadiazole moiety. The introduction of a methoxy group at the 5-position of the 2,1,3-benzothiadiazole (BTD) core serves as a critical design element, modulating the electronic properties, solubility, and intermolecular interactions of the resulting D-A compounds. These characteristics make them highly valuable for a range of applications, including organic electronics, bio-imaging, and medicinal chemistry.
Application Note 1: Organic Electronics
Donor-acceptor molecules based on this compound are promising candidates for active materials in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electron-withdrawing nature of the BTD core, enhanced by the electron-donating methoxy group, allows for fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is crucial for efficient charge injection, transport, and separation in these devices.
The methoxy group can also improve the solubility of the molecules in common organic solvents, facilitating solution-based processing techniques which are advantageous for large-area and low-cost device fabrication. Furthermore, the molecular structure of these D-A compounds can promote favorable π-π stacking, which is essential for efficient charge transport in the solid state.
Quantitative Data for Organic Electronics
| Molecule Type | Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| D-A Copolymer | Thiophene | 5,6-bis(octyloxy)benzo[c]thiadiazole | -5.47 | -3.77 | 1.70 | Organic Solar Cells |
| D-A-D Small Molecule | N,N-dimethylaniline | 2,1,3-benzothiadiazole | -5.35 | -2.85 | 2.50 | Nonlinear Optics |
| D-A-D Small Molecule | Carbazole | 2,1,3-benzothiadiazole | -5.78 | -2.93 | 2.85 | Nonlinear Optics |
Application Note 2: Bio-imaging and Fluorescent Probes
The inherent fluorescence of the 2,1,3-benzothiadiazole core can be modulated by the introduction of a methoxy group and the attachment of various donor moieties. This allows for the rational design of fluorescent probes with specific photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to the local environment (solvatochromism). These characteristics are highly desirable for bio-imaging applications.
Donor-acceptor molecules featuring this compound can be designed to target specific organelles or biomolecules within living cells. For instance, by tuning the lipophilicity and charge of the molecule, probes can be developed for imaging lipid droplets, mitochondria, or cell nuclei. The sensitivity of their fluorescence to the polarity of the microenvironment can also be exploited to probe cellular processes and changes in the cellular state.
Quantitative Data for Fluorescent Probes
| Probe Name | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |
| BTD-LD | Lipid Droplets | Varies with polarity | Varies with polarity | Not Specified | Various |
| BTD Derivative | Mitochondria | Not Specified | Not Specified | Not Specified | Not Specified |
| BTD Derivative | dsDNA | Not Specified | Not Specified | Not Specified | Not Specified |
Application Note 3: Medicinal Chemistry and Drug Development
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-methoxy substitution can influence the pharmacokinetic and pharmacodynamic properties of these molecules. It can affect metabolic stability, cell permeability, and binding affinity to biological targets.
In the context of drug design, the this compound core can be incorporated into molecules designed to inhibit specific enzymes, such as kinases, which are often dysregulated in diseases like cancer. The donor-acceptor architecture allows for the creation of molecules with tailored electronic and steric properties to optimize interactions with the target protein.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-methoxy-2-nitroaniline.
Step 1: Reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 4-methoxy-1,2-phenylenediamine.
Step 2: Cyclization to this compound
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of a dibrominated this compound with a donor-containing boronic acid or ester.
Materials:
-
4,7-Dibromo-5-methoxy-2,1,3-benzothiadiazole (1 equivalent)
-
Donor-arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask equipped with a stir bar, add 4,7-dibromo-5-methoxy-2,1,3-benzothiadiazole, the donor-arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor molecule.
Visualizations
Caption: Synthetic workflow for donor-acceptor molecules.
Caption: Donor-Acceptor molecular architecture.
Caption: Workflow for cellular imaging experiments.
Standard protocol for antimicrobial screening of benzothiadiazole compounds using MIC assay.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including potential antimicrobial properties.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step in assessing the antimicrobial efficacy of these compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5][6] This document provides a standardized protocol for the antimicrobial screening of benzothiadiazole compounds using the broth microdilution MIC assay, a widely accepted and utilized method.[4][7] Adherence to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the accuracy and reproducibility of results.[8][9]
Data Presentation
The results of the MIC assay are typically presented in a tabular format to facilitate the comparison of the antimicrobial activity of different benzothiadiazole compounds against a panel of microorganisms.
Table 1: Example of MIC Data for Benzothiadiazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Benzothiadiazole-A | 16 | 32 | 64 | 0.25 |
| Benzothiadiazole-B | 8 | 16 | 32 | 0.25 |
| Benzothiadiazole-C | >128 | >128 | >128 | 0.25 |
Table 2: Example of MIC Data for Benzothiadiazole Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Benzothiadiazole-A | 32 | 64 | 1 |
| Benzothiadiazole-B | 16 | 32 | 1 |
| Benzothiadiazole-C | >128 | >128 | 1 |
Experimental Protocols
1. Preparation of Benzothiadiazole Compounds
The accurate preparation of the benzothiadiazole compounds is critical for obtaining reliable MIC values.
-
Stock Solution Preparation:
-
Accurately weigh the benzothiadiazole compound.
-
Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[10] The solvent used should not affect microbial growth at the final concentration in the assay.
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may be applied if necessary.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the sterile stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the desired starting concentration for the MIC assay.
-
2. Broth Microdilution MIC Assay
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[4][7]
-
Materials:
-
Sterile 96-well microtiter plates[11]
-
Test benzothiadiazole compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Selected microbial strains (bacterial and/or fungal)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
-
-
Procedure:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the highest concentration of the benzothiadiazole working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[11] Discard 100 µL from the last well containing the compound.
-
This will result in wells containing 100 µL of varying concentrations of the benzothiadiazole compound.
-
Designate wells for a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[4]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[12] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation:
-
Add 100 µL of the final bacterial or fungal inoculum to each well containing the serially diluted benzothiadiazole compound and the positive control well. The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[12] Fungal plates are typically incubated at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
3. Quality Control
To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay.[13][14]
-
QC Strains:
-
Use well-characterized reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).[14]
-
Examples of commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Candida albicans ATCC 90028
-
-
-
Procedure:
-
Perform the MIC assay with the QC strains concurrently with the test compounds.
-
Compare the obtained MIC values for the QC strains with the acceptable ranges published by organizations like CLSI or EUCAST.[9][15]
-
If the QC results fall outside the acceptable range, the test results for the benzothiadiazole compounds are considered invalid, and the assay should be repeated.[16]
-
Mandatory Visualization
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Quality Control Logic for MIC Assay Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. benchchem.com [benchchem.com]
- 6. idexx.dk [idexx.dk]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bsac.org.uk [bsac.org.uk]
Application Note: Evaluating the Cytotoxicity of Benzothiadiazole Derivatives Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity. The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in viable cells. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1][3][4] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[5][6][7] This protocol provides a detailed, step-by-step guide for evaluating the cytotoxic effects of benzothiadiazole derivatives on cultured cells.
I. Preliminary Considerations for Benzothiadiazole Derivatives
Before proceeding with the full cytotoxicity assay, it is crucial to perform preliminary tests to ensure the benzothiadiazole derivatives do not interfere with the MTT assay and to determine an appropriate concentration range for testing.
-
Solubility: Determine the solubility of the benzothiadiazole derivatives in the cell culture medium. A stock solution is typically prepared in a solvent like DMSO and then diluted in the medium. The final concentration of the solvent in the culture medium should be non-toxic to the cells (usually ≤ 0.5%).
-
Direct MTT Reduction: To check for false positives, incubate the benzothiadiazole derivatives in cell-free medium with the MTT reagent. If the compound directly reduces MTT, the assay will not be suitable, and an alternative cytotoxicity assay should be considered.
-
Color Interference: Measure the absorbance of the benzothiadiazole derivatives in the culture medium at the same wavelength used to measure formazan absorbance. If the compounds have significant absorbance, this will need to be subtracted as background.
-
Dose-Ranging Study: Perform a preliminary experiment with a broad range of concentrations of the benzothiadiazole derivatives to identify a suitable range for the definitive cytotoxicity assay. This will help in selecting concentrations that yield a dose-dependent response.
II. Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.
A. Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Benzothiadiazole derivatives (stock solutions prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well flat-bottom sterile tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Laminar flow hood
-
Multichannel pipette
B. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Benzothiadiazole Derivative Working Solutions:
-
Prepare serial dilutions of the benzothiadiazole derivative stock solutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
C. Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cell line until it reaches the exponential growth phase.[1]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density. The optimal seeding density depends on the cell line's growth rate and should be determined beforehand to ensure cells are in the logarithmic growth phase throughout the experiment. A common starting range is 1,000 to 100,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach and resume growth.
Step 2: Treatment with Benzothiadiazole Derivatives
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of the benzothiadiazole derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the derivatives.
-
Untreated Control (Positive Control): Cells in complete culture medium only.
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Step 3: MTT Assay
-
Following the treatment period, carefully aspirate the medium containing the benzothiadiazole derivatives from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8] Alternatively, add 10 µL of 5 mg/mL MTT solution to each well containing 100 µL of medium.[4]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[4] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
Step 4: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][9][10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.[8]
D. Data Analysis
-
Average the absorbance readings for each set of replicates.
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the concentration of the benzothiadiazole derivative.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[11]
III. Data Presentation
Summarize the quantitative data in a clear and structured table.
| Benzothiadiazole Derivative | Cell Line | Exposure Time (hours) | IC50 (µM) ± SD |
| Derivative A | HeLa | 24 | 15.2 ± 1.8 |
| Derivative A | HeLa | 48 | 8.5 ± 0.9 |
| Derivative B | HeLa | 24 | 22.7 ± 2.5 |
| Derivative B | HeLa | 48 | 12.1 ± 1.3 |
| Derivative A | A549 | 24 | 35.4 ± 4.1 |
| Derivative A | A549 | 48 | 21.9 ± 2.8 |
IV. Visualizations
Diagram of the MTT Assay Workflow
Caption: Workflow for evaluating cytotoxicity using the MTT assay.
Diagram of the MTT Reduction Pathway
Caption: Biochemical pathway of MTT reduction in viable cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. static.igem.org [static.igem.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Benzothiadiazole Derivatives in Organic Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiadiazole (BT) and its derivatives have become a cornerstone in the design of high-performance photoactive materials for organic solar cells (OSCs). As an electron-deficient unit, benzothiadiazole is widely incorporated into both polymer and small-molecule donors and acceptors.[1][2][3][4] Its rigid, planar structure and versatile functionalization capabilities allow for precise tuning of the optical and electronic properties of the resulting materials.[2][5] Modifications to the BT core, such as the introduction of fluorine atoms or cyano groups, can effectively modulate the frontier molecular orbital energy levels, enhance intermolecular packing, and improve charge transport properties, leading to significant advancements in power conversion efficiencies (PCEs).[6][7] This document provides an overview of the application of benzothiadiazole derivatives in OSCs, including performance data, experimental protocols for synthesis and device fabrication, and diagrams illustrating key concepts and workflows.
Data Presentation: Performance of Benzothiadiazole-Based Organic Solar Cells
The following tables summarize the photovoltaic performance of various organic solar cells employing benzothiadiazole derivatives as either the donor or the acceptor material in the active layer.
Table 1: Performance of OSCs with Benzothiadiazole-Based Polymer Donors.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| P25 | Y6-based | - | - | - | 18.22 | [2] |
| P24 | ZITI-N-EH | - | - | - | 13.07 | [2] |
| P23 | IEICO-4F | - | - | - | 12.1 | [2] |
| PBDTSF-FBT | - | - | - | - | 11.66 | [6][7] |
| PBT4T-Cl | - | - | - | - | 11.18 | [6] |
| PBDT2FBT-Ph-F | PC71BM | - | - | - | 9.02 | [6][7] |
| PPh-1F-HD | PC71BM | - | - | - | 7.64 | [6][7] |
| High MW P4TFBT | PC71BM | - | - | - | 7.45 | [6] |
| P2FBT-75 | PC71BM | - | - | - | 5.72 | [8] |
| PTPTB | PCBM | - | - | - | 0.34 | [6][7] |
Table 2: Performance of OSCs with Benzothiadiazole-Based Non-Fullerene Acceptors (NFAs).
| Donor | NFA | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PM6 | Y6 | - | - | - | 15.7 | [2] |
| TTFQx-T1 | - | - | - | 14.1 | [3] | |
| PBDB-T | - | - | - | 13.1 | [3] | |
| J61 | - | - | - | 11.0 | [3] | |
| PBDB-T | A15 | - | - | - | 11.5 | [2] |
| PBDB-T | A14 | - | - | - | 11.48 | [2] |
| PBDB-T | A13 | - | 18.59 | 64.83 | 10.52 | [2] |
| PTB7-Th | A47 | 1.08 | - | - | 9.51 | [2] |
| PBDB-T | A37 | - | - | - | 9.29 | [2] |
| PBDB-T | A12 | - | - | - | 9.13 | [2] |
| - | A11 | - | - | - | 8.33 | [2] |
| PTB7 | A10 | - | 12 | - | 5.0 | [2] |
| P3HT | A8 | 0.96 | - | - | 2.54 | [2] |
| - | A7 | - | - | - | 2.4 | [2] |
| P3HT | A6 | 0.78 | 6.18 | 43.7 | 2.11 | [2] |
Table 3: Performance of OSCs with Benzothiadiazole-Based Small Molecule Donors.
| Small Molecule Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| DT | C70 | 0.86 | 9.89 | 48 | 4.13 | [9] |
Experimental Protocols
General Synthesis of Benzothiadiazole-Based Conjugated Polymers
A common method for synthesizing benzothiadiazole-based donor-acceptor (D-A) copolymers is through Stille or Suzuki polycondensation reactions.[10][11] The following is a generalized protocol for Stille coupling.
Materials:
-
Distannylated donor monomer (e.g., a benzodithiophene derivative)
-
Dibrominated benzothiadiazole acceptor monomer
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., P(o-tolyl)3)
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a nitrogen-filled glovebox, add the distannylated donor monomer, the dibrominated benzothiadiazole monomer, the palladium catalyst, and the phosphine ligand to a flame-dried Schlenk flask.
-
Add the anhydrous solvent to the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under a nitrogen atmosphere for 24-72 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum.
Fabrication of Bulk Heterojunction Organic Solar Cells
The following protocol describes a common procedure for fabricating an inverted-structure organic solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergents, deionized water, acetone, isopropanol
-
Electron Transport Layer (ETL) precursor solution (e.g., ZnO nanoparticle suspension)
-
Photoactive layer solution: Benzothiadiazole derivative (donor or acceptor) and the corresponding acceptor or donor partner (e.g., PC71BM or a polymer donor) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) with or without additives (e.g., 1,8-diiodooctane).
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS or MoOx)
-
Metal for top electrode (e.g., Silver - Ag, Aluminum - Al)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ETL precursor solution (e.g., ZnO nanoparticles) onto the cleaned ITO substrates and anneal at a specified temperature (e.g., 150-200 °C) in air.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the photoactive layer solution onto the ETL. The film thickness is controlled by the solution concentration and spin speed. The film may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology.[8]
-
Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution (e.g., PEDOT:PSS) on top of the active layer and anneal according to established procedures. Alternatively, a material like MoOx can be thermally evaporated.
-
Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of Ag) by thermal evaporation through a shadow mask to define the active area of the device.
Characterization of Organic Solar Cells
Equipment:
-
Solar simulator (e.g., AM 1.5G, 100 mW/cm2)
-
Source measure unit (SMU)
-
Calibrated reference silicon solar cell
Procedure:
-
Calibration: Calibrate the light intensity of the solar simulator to 100 mW/cm2 using the reference silicon solar cell.
-
Current Density-Voltage (J-V) Measurement: Place the fabricated solar cell under the solar simulator. Connect the device to the SMU.
-
Sweep the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., 1 V) and measure the corresponding current density.
-
Data Extraction: From the J-V curve under illumination, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as FF = (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm2).
-
Visualizations
Caption: Workflow for the fabrication of an inverted organic solar cell.
Caption: Energy level diagram of charge generation in an OSC.
Caption: Structure-property relationships in BT-based solar cells.
References
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. Benzothiadiazole-based materials for organic solar cells [ccspublishing.org.cn]
- 3. scribd.com [scribd.com]
- 4. Benzothiadiazole-based materials for organic solar cells - Nanjing Tech University [pure.njtech.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Vacuum-depositable thiophene- and benzothiadiazole-based donor materials for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic solar cells using a high-molecular-weight benzodithiophene-benzothiadiazole copolymer with an efficiency of 9.4% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for C–H Functionalization and Borylation of the Benzothiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the 2,1,3-benzothiadiazole (BTD) ring via iridium-catalyzed C–H functionalization and borylation. These methods offer a versatile platform for the synthesis of novel BTD derivatives, which are key building blocks in the development of pharmaceuticals and functional materials.[1][2][3][4][5][6]
Application Notes
The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to numerous functional molecules, including fluorescent probes, phototherapeutics, and materials for optoelectronic devices.[3] Direct functionalization of the BTD core, however, has historically been challenging.[3][4] Recent advancements in iridium-catalyzed C–H borylation have provided a powerful and regioselective method to introduce a versatile boronate ester handle onto the benzothiadiazole ring system.[1][2][3][4][5][6] This approach allows for the synthesis of 5-boryl and 4,6-diboryl BTD building blocks, which can be further derivatized at the C4, C5, C6, and C7 positions.[2][3]
The regioselectivity of the iridium-catalyzed borylation is a key feature of this methodology. For unsubstituted 2,1,3-benzothiadiazole, the reaction shows a strong preference for borylation at the C5 position.[2][3] This selectivity is attributed to the electronic properties of the BTD ring. While the C4–H bond is the most acidic, the high C5–H regioselectivity is likely due to the inhibitory effect of the lone pair of electrons on the N3 atom.[5][6] By tuning the reaction conditions, such as catalyst loading and temperature, the reaction can be directed to favor either mono-borylation at the C5 position or di-borylation at the C4 and C6 positions.[2][3]
The resulting borylated benzothiadiazole derivatives are versatile synthetic intermediates. The carbon-boron bond can readily participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.[7] This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the BTD core, enabling the fine-tuning of its electronic and photophysical properties for various applications.[7][8] This strategy has been successfully employed to create a diverse library of substituted benzothiadiazoles for use in drug discovery and materials science.[8][9][10][11][12]
Logical Workflow for BTD Derivatization
Caption: Workflow for the derivatization of 2,1,3-benzothiadiazole.
Quantitative Data
The following tables summarize the yields of borylated products from the iridium-catalyzed C–H borylation of 2,1,3-benzothiadiazole under two different sets of optimized conditions as reported in the literature.[2][3]
Table 1: Regioselective C-H Borylation of 2,1,3-Benzothiadiazole
| Conditions | Product | Yield (%) |
| Conditions A | 5-Boryl-2,1,3-benzothiadiazole | 64 |
| 4-Boryl-2,1,3-benzothiadiazole | 6 | |
| 4,6-Diboryl-2,1,3-benzothiadiazole | 8 | |
| 4,7-Diboryl-2,1,3-benzothiadiazole | 8 | |
| Conditions B | 4,6-Diboryl-2,1,3-benzothiadiazole | Predominant Product |
Yields were determined by 1H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.[2]
Experimental Protocols
Protocol 1: Iridium-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole (Conditions A for Mono-borylation)
This protocol is adapted from the work of Kunz et al.[2][3]
Materials:
-
2,1,3-Benzothiadiazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(OMe)COD]₂ (0.015 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,1,3-benzothiadiazole, bis(pinacolato)diboron, [Ir(OMe)COD]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran via syringe.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR spectroscopy to determine the product distribution.
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed C–H Borylation of 2,1,3-Benzothiadiazole (Conditions B for Di-borylation)
This protocol is adapted from the work of Kunz et al.[2][3]
Materials:
-
2,1,3-Benzothiadiazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (3.0 equiv)
-
[Ir(OMe)COD]₂ (0.03 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.06 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the reagents as listed above.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Follow steps 5-6 from Protocol 1 for analysis and purification.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Borylated Benzothiadiazole
This is a general protocol for the Suzuki-Miyaura cross-coupling of the borylated benzothiadiazole products with an aryl halide.
Materials:
-
Borylated benzothiadiazole (1.0 equiv)
-
Aryl halide (Ar-X, where X = Br, I) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
To a reaction vessel, add the borylated benzothiadiazole, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway for Borylation and Suzuki Coupling
Caption: Sequential C-H borylation and Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | Semantic Scholar [semanticscholar.org]
- 12. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the complexities of large-scale benzothiadiazole synthesis: a technical guide.
For researchers, scientists, and professionals in drug development, scaling up the synthesis of benzothiadiazoles from the laboratory bench to industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a smoother transition from small-scale experiments to large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up benzothiadiazole synthesis?
A1: The primary safety concerns during the scale-up of benzothiadiazole synthesis revolve around the management of highly exothermic reactions and the handling of hazardous materials. For instance, the bromination of 2,1,3-benzothiadiazole is a highly exothermic process that requires careful temperature control to prevent runaway reactions.[1][[“]] On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient, increasing the risk.[[“]][3] Additionally, the use of corrosive and toxic reagents like concentrated sulfuric acid, bromine, and thionyl chloride necessitates robust handling protocols and emergency preparedness.[1][4][5] The generation of significant volumes of hazardous waste, such as acidic and halogenated organic waste streams, also requires careful planning for safe disposal and environmental compliance.[6][7]
Q2: How do reaction conditions need to be adapted for large-scale synthesis compared to lab-scale?
A2: Adapting reaction conditions from lab to industrial scale is critical for success. Key considerations include:
-
Heat Transfer: As reactor size increases, heat transfer becomes a major challenge.[[“]][3] Reactions that are easily controlled in a laboratory flask can become dangerously exothermic in a large reactor.[[“]] Implementing efficient cooling systems, such as jacketed reactors with precise temperature control, is essential.
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors is more difficult than in small flasks.[3] Poor mixing can lead to localized "hot spots," side reactions, and lower yields. The type of agitator and stirring speed must be optimized for the specific reaction and reactor geometry.
-
Reagent Addition: The rate of reagent addition, especially for highly reactive substances, must be carefully controlled to manage the reaction exotherm.[[“]] Slow, controlled addition is often necessary in large-scale production.
Q3: What are the most common purification challenges at scale, and how can they be addressed?
A3: While column chromatography is a common purification technique in the lab, it is often impractical and costly for large-scale production.[1] The preferred method for purifying benzothiadiazoles at an industrial scale is crystallization.[1] Developing a robust crystallization process involves optimizing solvent systems, cooling profiles, and seeding strategies to ensure high purity and yield. Common challenges include oiling out, formation of impurities, and difficulty in achieving the desired crystal morphology. Troubleshooting these issues may involve screening a variety of solvents, adjusting the cooling rate, or using anti-solvents to induce crystallization.[8][9]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki/Stille Cross-Coupling Reactions
Symptoms: The yield of the desired functionalized benzothiadiazole is significantly lower than expected upon scale-up.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen and moisture, as palladium catalysts are sensitive to both. Degas solvents and reagents thoroughly. Consider using more robust pre-catalysts or ligands that are more stable under the reaction conditions.[10] |
| Poor Solubility of Reactants | The solubility of reactants and intermediates can change significantly with scale and temperature. Screen for alternative solvents or solvent mixtures that ensure all components remain in solution throughout the reaction. |
| Incomplete Reaction | Monitor the reaction progress closely using appropriate analytical techniques (e.g., HPLC). If the reaction stalls, consider a slight increase in temperature (while carefully monitoring for decomposition) or adding a fresh portion of the catalyst. |
| Side Reactions | Homocoupling of the boronic acid (in Suzuki reactions) or the organostannane (in Stille reactions) can be a significant side reaction. Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these byproducts.[8] |
Problem 2: Formation of Tarry Byproducts
Symptoms: The reaction mixture becomes dark and viscous, making product isolation difficult and reducing yield.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Overheating/Runaway Reaction | This is a common issue in exothermic reactions like nitration or bromination. Implement more efficient cooling and a slower rate of reagent addition. Use of a reaction calorimeter can help to understand the thermal profile of the reaction and design appropriate safety measures.[11] |
| Impure Starting Materials | Impurities in the starting materials can act as catalysts for polymerization or decomposition. Ensure the purity of all reactants before use. |
| Prolonged Reaction Times at Elevated Temperatures | Minimize the time the reaction mixture is exposed to high temperatures to reduce the likelihood of thermal decomposition. |
Problem 3: Difficulty in Product Crystallization
Symptoms: The product oils out or fails to crystallize from the chosen solvent system upon cooling.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as a charcoal treatment or a wash with a suitable solvent, to remove problematic impurities.[8][9] |
| Inappropriate Solvent System | The ideal crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Conduct a thorough solvent screen to identify a suitable system. A mixture of a "good" solvent and an "anti-solvent" can also be effective.[8] |
| Supersaturation Issues | If the solution is too concentrated, the product may crash out as an oil. Conversely, if it is too dilute, crystallization may not occur. Optimize the concentration of the solution before cooling. Slow cooling and seeding with a small crystal of the pure product can promote the formation of well-defined crystals.[9] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the synthesis of benzothiadiazole derivatives, comparing lab-scale and potential scale-up scenarios.
Table 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
| Parameter | Lab-Scale (e.g., 10g) | Scale-Up (e.g., 1 kg) | Reference |
| Starting Material | 2,1,3-Benzothiadiazole | 2,1,3-Benzothiadiazole | [4][12] |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂/HBr | N-Bromosuccinimide (NBS) is often preferred for safety on a larger scale. | [10][13][14] |
| Solvent | Concentrated H₂SO₄ | Concentrated H₂SO₄ (large volumes pose disposal challenges) | [4][13] |
| Reaction Time | 6-12 hours | 8-16 hours | [4][13] |
| Typical Yield | 60-80% | 55-75% | [4][13] |
| Purity (after crystallization) | >98% | >97% |
Table 2: Suzuki Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole
| Parameter | Lab-Scale (e.g., 1g) | Scale-Up (e.g., 100g) | Reference |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | [15] |
| Solvent | Toluene, Dioxane, or DMF | Toluene is often preferred for its lower cost and easier recovery. | [13] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | K₂CO₃ or K₃PO₄ are more cost-effective for large-scale use. | [16] |
| Reaction Time | 12-24 hours | 18-36 hours | [12] |
| Typical Yield | 70-95% | 65-90% | |
| Purity (after crystallization) | >99% | >98.5% |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol is a general guideline for the synthesis of a key benzothiadiazole intermediate at a larger scale and should be adapted and optimized for specific equipment and safety protocols.
Materials:
-
2,1,3-Benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Methanol
-
Hexane
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a port for solid addition.
-
Charging Reactants: Carefully charge the reactor with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the reactor jacket.
-
Slowly add 2,1,3-benzothiadiazole to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Bromination: Once the starting material is fully dissolved, begin the portion-wise addition of N-bromosuccinimide (NBS). The rate of addition should be controlled to maintain the reaction temperature below 15 °C. This step is highly exothermic.
-
Reaction Monitoring: After the addition of NBS is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 8-16 hours).[4]
-
Work-up: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of ice and water. This quenching step is also exothermic and should be performed with caution.
-
Isolation: The precipitated solid is collected by filtration and washed sequentially with large volumes of water until the filtrate is neutral, followed by washes with cold methanol and hexane.[4]
-
Drying: The crude product is dried under vacuum at a temperature not exceeding 50 °C to yield 4,7-dibromo-2,1,3-benzothiadiazole.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or a mixture of chloroform and hexane to achieve the desired purity.
Visualizations
Caption: Logical flow of increasing challenges with scale in benzothiadiazole synthesis.
Caption: A systematic workflow for troubleshooting common issues in scale-up synthesis.
References
- 1. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
- 2. consensus.app [consensus.app]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. mdpi.com [mdpi.com]
- 12. ossila.com [ossila.com]
- 13. theclimatedrive.org [theclimatedrive.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. downloads.unido.org [downloads.unido.org]
Technical Support Center: Synthesis of 5-Methoxy-2,1,3-benzothiadiazole
Welcome to the technical support center for the synthesis of 5-Methoxy-2,1,3-benzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable route is a two-step synthesis starting from 4-methoxy-2-nitroaniline.[1] The first step involves the reduction of the nitro group to an amine, yielding 4-methoxy-1,2-phenylenediamine.[1] The subsequent step is the cyclization of this diamine with a thionylating agent, most commonly thionyl chloride (SOCl₂), to form the final product.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both the reduction and cyclization steps. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can be achieved using UV light.
Q3: What are some critical safety precautions to consider during this synthesis?
A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water and releases toxic gases (HCl and SO₂). Therefore, it must be handled in a well-ventilated fume hood, and all glassware should be thoroughly dried before use. Additionally, the reaction of thionyl chloride with trialkylamines can be violent, so their combined use should be approached with caution. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Reduction) | Incomplete reaction. | - Ensure the reducing agent is fresh and used in the correct stoichiometric amount. For SnCl₂ reduction, use 3-4 equivalents.[1] - Monitor the reaction by TLC to ensure all the starting material is consumed. Extend the reaction time if necessary. |
| Degradation of the product (4-methoxy-1,2-phenylenediamine). | - The diamine intermediate is sensitive to air and light. It is recommended to use it immediately in the next step or store it under an inert atmosphere in a dark container. | |
| Low yield in Step 2 (Cyclization) | Impure 4-methoxy-1,2-phenylenediamine. | - Ensure the diamine intermediate is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding to the cyclization step. |
| Suboptimal reaction conditions. | - Temperature: The addition of thionyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Subsequently, the reaction mixture is typically heated to reflux to drive the cyclization to completion.[1] - Solvent: Anhydrous solvents such as toluene or dichloromethane are recommended.[1] Ensure the solvent is completely dry to prevent the decomposition of thionyl chloride. | |
| Incorrect stoichiometry of thionyl chloride. | - Use a slight excess of thionyl chloride (e.g., 1.1 equivalents) to ensure complete conversion of the diamine.[1] However, a large excess can lead to side reactions and complicate purification. | |
| Formation of side products | Reaction with solvent or impurities. | - Use high-purity, anhydrous solvents. Traces of water will decompose thionyl chloride. |
| Over-chlorination of the aromatic ring. | - Although less common under these conditions, prolonged reaction times or a large excess of thionyl chloride could potentially lead to chlorination of the aromatic ring. Monitor the reaction by TLC and avoid unnecessarily long reaction times. | |
| Difficulty in purification | Presence of unreacted starting materials or side products. | - Quenching: Carefully quench the reaction mixture with water after completion to decompose any remaining thionyl chloride.[1] - Extraction: Extract the product into a suitable organic solvent like ethyl acetate.[1] - Chromatography: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).[1] |
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
Method A: Reduction with Tin(II) Chloride
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.[1]
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[1]
Step 2: Synthesis of this compound
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.[1]
-
Upon completion, cool the mixture and carefully quench with water.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.[1]
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 4-Methoxy-1,2-phenylenediamine
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| SnCl₂ / HCl | Ethanol | Reflux | 2-4 hours | Good | [1] |
| H₂ / Pd/C | Methanol | Room Temp. | 24-72 hours | High | Not specified |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 24 hours | Good | Not specified |
Note: "Good" and "High" are qualitative descriptions found in the literature. Specific quantitative yields can vary depending on the reaction scale and precise conditions.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism: Cyclization Step
Caption: Proposed mechanism for the cyclization of 4-methoxy-1,2-phenylenediamine with thionyl chloride.
Representative Biological Pathways Affected by Benzothiazoles
Disclaimer: The following diagram illustrates general biological pathways that have been reported to be affected by the broader class of benzothiazole compounds. The specific effects of this compound may vary and require further investigation.
Caption: General biological pathways potentially influenced by benzothiazole derivatives.
References
Technical Support Center: Purification of 5-Methoxy-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Methoxy-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective purification techniques for this compound are column chromatography and recrystallization.[1][2][3][4][5][6] The choice between these methods often depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities in crude this compound typically originate from the starting materials and reagents used in its synthesis. Common precursors include 4-methoxy-1,2-phenylenediamine and a thionylating agent like thionyl chloride.[4] Therefore, unreacted starting materials, partially reacted intermediates, and by-products from side reactions are the most probable contaminants.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[4][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify any remaining impurities.
Q4: What are the key physical properties of this compound that are relevant for its purification?
A4: While specific data for this compound is not extensively detailed in the provided results, related benzothiadiazole compounds are generally crystalline solids with moderate polarity.[1][5] Understanding the polarity is crucial for selecting an appropriate solvent system for both column chromatography and recrystallization. The melting point can be a good indicator of purity, with a sharp melting range suggesting a high degree of purity.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not moving from the origin on the silica gel column.
-
Possible Cause: The eluent system is not polar enough to displace the compound from the stationary phase. This compound, while having a nonpolar ring system, also possesses polar ether and thiadiazole groups, giving it a moderate overall polarity.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate.[4][9]
-
Consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Ensure that the crude sample was properly dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column.
-
Issue 2: All the spots are coming off the column at the same time.
-
Possible Cause: The eluent system is too polar, causing all components of the mixture to travel with the solvent front without sufficient interaction with the silica gel.
-
Troubleshooting Steps:
-
Decrease the polarity of the eluent. For instance, if using a high concentration of ethyl acetate in hexane, reduce its percentage.
-
Start with a non-polar solvent like pure hexane and gradually increase the polarity of the mobile phase (gradient elution). This will allow for the separation of compounds with different polarities.
-
Issue 3: The separation is poor, with overlapping bands.
-
Possible Cause:
-
The column may be overloaded with the crude sample.
-
The column was not packed properly, leading to channeling.
-
The chosen eluent system does not provide adequate resolution.
-
-
Troubleshooting Steps:
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.[10]
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Optimize the solvent system by running preliminary TLC plates with various solvent mixtures to find a system that gives good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Recrystallization
Issue 1: No crystals form upon cooling the solution.
-
Possible Cause:
-
The solution is not saturated; too much solvent was used.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
-
Troubleshooting Steps:
-
Evaporate some of the solvent to concentrate the solution and then try cooling it again.
-
If crystals still do not form, try adding a seed crystal of pure this compound to induce crystallization.
-
Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystal formation.
-
If the compound is too soluble, a different solvent or a mixed solvent system may be necessary.[6]
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is supersaturated, or the cooling rate is too fast.
-
The presence of significant impurities can inhibit crystal lattice formation.
-
-
Troubleshooting Steps:
-
Re-heat the solution until the oil dissolves completely. Allow it to cool down more slowly.
-
Add a small amount of additional solvent before cooling to reduce the saturation level slightly.
-
If the issue persists, consider purification by column chromatography first to remove the bulk of the impurities, followed by recrystallization.
-
Issue 3: The yield after recrystallization is very low.
-
Possible Cause:
-
The chosen solvent dissolves a significant amount of the product even at low temperatures.
-
Too much solvent was used initially.
-
Premature crystallization occurred during a hot filtration step.
-
-
Troubleshooting Steps:
-
Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[6]
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
After filtering the crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
Quantitative Data Summary
Table 1: Recommended Solvent Systems for Column Chromatography of Benzothiadiazole Derivatives
| Stationary Phase | Eluent System(s) | Compound Type | Reference |
| Silica Gel | Chloroform | Benzothiadiazole Dyes | [1] |
| Silica Gel | Chloroform/n-hexane | Benzothiadiazole Dyes | [1] |
| Silica Gel | Hexane/Ethyl Acetate | 2,1,3-Benzothiadiazole Derivatives | [4][9] |
| Silica Gel | Dichloromethane/Toluene | Phenanthroimidazolylbenzothiadiazole | [5] |
| Silica Gel | Petroleum ether/Dichloromethane | Dithienyl Benzothiadiazole | [8] |
Table 2: Reported Solvents for Recrystallization of Benzothiadiazole Derivatives
| Solvent(s) | Compound Type | Reference |
| Chloroform/Ethanol | Benzothiadiazole Dyes | [1] |
| Methanol | 4,7-Dibromo-2,1,3-benzothiadiazole | [2] |
| Dichloromethane/Methanol | Phenothiazine Derivatives | [3] |
| Toluene | Phenanthroimidazolylbenzothiadiazole | [5] |
| Ethyl Acetate/Petroleum Ether | Benzothiazole Derivatives |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. For a few hundred milligrams of crude product, a 2-3 cm diameter column is usually sufficient.[10]
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be 30-100 times the weight of the crude product.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., hexane/ethyl acetate 9:1).
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials as the solvent starts to elute from the bottom of the column.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.
-
Allow the solution to cool. A good solvent will result in the formation of crystals. Test various solvents to find the most suitable one. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.[6]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any residual solvent.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzothiazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
Preventing thermal and photodegradation of benzothiadiazole-based thin films.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiadiazole-based thin films. The focus is on preventing thermal and photodegradation to ensure experimental reproducibility and device longevity.
Troubleshooting Guides
This section addresses common problems encountered during the handling and experimentation of benzothiadiazole-based thin films.
Problem 1: Rapid Decrease in Device Performance Under Illumination
Symptoms:
-
Significant drop in power conversion efficiency (PCE) of solar cells after a short period of light exposure.
-
Decrease in charge carrier mobility in organic field-effect transistors (OFETs) when operated in ambient light.
-
Fading or change in the color of the thin film (photobleaching).
Possible Causes:
-
Photooxidation: The benzothiadiazole-based material is degrading due to reaction with singlet oxygen, which is generated in the presence of light and ambient oxygen. This disrupts the conjugated system of the polymer.
-
UV Degradation: The polymer backbone is susceptible to cleavage upon absorption of high-energy UV photons, leading to the formation of free radicals and subsequent degradation reactions.
-
Poor Film Morphology: A disordered film with a high surface area can be more susceptible to the ingress of oxygen and moisture, accelerating photodegradation.
Solutions:
-
Encapsulation: Protect the thin film from the ambient atmosphere by encapsulating the device. This can be done using materials with low water vapor and oxygen transmission rates.
-
Incorporate UV Stabilizers and Antioxidants: Add UV absorbers or hindered amine light stabilizers (HALS) to the polymer solution before film deposition. Antioxidants can scavenge free radicals and prevent oxidative damage.
-
Optimize Film Morphology: Utilize solvent vapor annealing or thermal annealing to improve the crystallinity and packing of the polymer chains, which can enhance stability.
-
Work in an Inert Atmosphere: Whenever possible, fabricate and test devices in a glovebox with low oxygen and moisture levels.
Problem 2: Film Delamination or Cracking After Thermal Treatment
Symptoms:
-
The thin film peels away from the substrate after annealing.
-
Visible cracks appear in the film upon cooling after thermal treatment.
Possible Causes:
-
Thermal Stress: A mismatch in the coefficient of thermal expansion (CTE) between the benzothiadiazole-based film and the substrate can induce stress upon heating and cooling.
-
Side-Chain Crystallization: Some alkyl side chains on the polymer can crystallize upon cooling, leading to volume changes and stress in the film.
-
Excessive Annealing Temperature: Annealing above the glass transition temperature (Tg) for too long can lead to excessive dewetting of the film.
Solutions:
-
Optimize Annealing Conditions: Carefully control the annealing temperature and time. A slower cooling rate can help to reduce thermal stress.
-
Substrate Surface Treatment: Modify the substrate surface to improve adhesion of the polymer film. This can be achieved through plasma treatment or by depositing a self-assembled monolayer (SAM).
-
Molecular Design: If possible, select polymers with side chains that are less prone to crystallization or have a CTE that is better matched to the substrate. Alkylation can soften films, which may improve mechanical stability under certain conditions.
Problem 3: Inconsistent Device Performance and Stability
Symptoms:
-
Significant variation in the initial performance and degradation rates of devices fabricated under seemingly identical conditions.
Possible Causes:
-
Variations in Film Morphology: Minor changes in processing conditions (e.g., spin coating speed, solvent evaporation rate) can lead to different film morphologies and packing, affecting both performance and stability.
-
Incomplete Solvent Removal: Residual solvent in the film can act as a plasticizer and affect the film's morphology and stability over time.
-
Degradation of the Polymer Solution: The benzothiadiazole-based polymer in solution may degrade over time, especially when exposed to light and air.
Solutions:
-
Strict Process Control: Maintain tight control over all processing parameters, including solution concentration, substrate temperature, and spin coating parameters.
-
Post-Deposition Annealing: Implement a consistent post-deposition annealing step to ensure complete solvent removal and a reproducible film morphology.
-
Fresh Solutions: Use freshly prepared polymer solutions for film deposition to avoid issues with solution-state degradation. Store solutions in the dark and under an inert atmosphere.
-
Solid Additives: The use of solid additives, such as fluorinated benzothiadiazole, in the donor layer can help to control morphology and improve device reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for benzothiadiazole-based thin films?
A1: The two main degradation pathways are photodegradation and thermal degradation.
-
Photodegradation is typically initiated by the absorption of UV or visible light, which excites the polymer and can lead to the formation of reactive species. In the presence of oxygen, this often proceeds via a photooxidative mechanism involving the formation of singlet oxygen, which attacks the polymer backbone and disrupts conjugation. This process consists of three main stages: initiation (formation of free radicals), propagation (reaction of radicals with oxygen to form peroxy radicals), and termination (combination of radicals to form stable products).
-
Thermal degradation occurs at elevated temperatures and involves the cleavage of chemical bonds in the polymer structure. For many benzothiadiazole-based polymers, significant weight loss is observed at temperatures above 300°C.[2][3] The specific decomposition byproducts can vary depending on the polymer structure.
Q2: How does fluorination of the benzothiadiazole unit affect the stability of the thin film?
A2: Fluorination is a common strategy to improve the stability of benzothiadiazole-based polymers. Introducing fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, which can improve its intrinsic stability against oxidation. Additionally, fluorination can enhance intermolecular interactions, leading to better-ordered films that are less permeable to oxygen and moisture. However, the position of fluorination is crucial, as some studies have shown that fluorination at certain positions can be detrimental to photostability.
Q3: What is solvent vapor annealing, and how can it improve film stability?
A3: Solvent vapor annealing (SVA) is a technique where a thin film is exposed to a saturated vapor of a specific solvent. This causes the film to swell, allowing the polymer chains to reorganize into a more ordered, crystalline morphology. This improved molecular packing can enhance the film's stability by reducing the free volume and limiting the diffusion of oxygen and moisture into the film. The choice of solvent and annealing time are critical parameters that need to be optimized for each specific polymer system.
Q4: What are some common additives to prevent photodegradation, and how do they work?
A4: Common additives include UV absorbers and antioxidants.
-
UV absorbers are molecules that preferentially absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the polymer from photo-excitation.
-
Antioxidants , such as hindered phenols, can scavenge free radicals that are formed during the initiation and propagation steps of photodegradation, thus inhibiting the degradation chain reaction.
Q5: What is the role of encapsulation in preventing degradation?
A5: Encapsulation provides a physical barrier that isolates the benzothiadiazole-based thin film from environmental factors such as oxygen and water, which are major contributors to both photo and thermal degradation. Thin-film encapsulation (TFE) using alternating layers of inorganic and organic materials deposited by techniques like atomic layer deposition (ALD) can provide excellent barrier properties with minimal impact on the device's form factor.
Data Presentation
Table 1: Thermal Stability of Selected Benzothiadiazole-Based Polymers
| Polymer Reference | Donor Unit | Acceptor Unit | Decomposition Onset (Td, 5% weight loss) (°C) | Analytical Method |
| Polymer 1 | Thienyl-substituted Benzodithiophene | Difluorinated Benzothiadiazole | ~350 | TGA |
| Polymer 2 | Pyrrole-based unit | Benzothiadiazole | >300 | TGA[2] |
| Polymer 3 | Naphthodithiophene | Benzothiadiazole | Stable up to 300 | TGA |
| P1 | Phenothiazine-isatin | Benzothiadiazole | 300 | TGA[2] |
| P2 | Phenothiazine-isatin | Benzothiadiazole (alkylated) | 244 | TGA[2] |
Note: This table is a representative summary based on literature data. Actual values may vary depending on the specific molecular structure and measurement conditions.
Table 2: Effect of Fluorination on Benzothiadiazole-Based Polymer Properties
| Polymer | Number of Fluorine Atoms | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| PDTBDT-0F-BTs | 0 | -5.25 | -3.56 | 1.69 |
| PDTBDT-2F-BTs | 2 | -5.32 | -3.65 | 1.67 |
| PDTBDT-6F-FBTs | 6 | -5.48 | -3.82 | 1.66 |
Data adapted from a study on the effect of fluorine on photovoltaic properties, which can be correlated with stability.
Experimental Protocols
Protocol 1: Solvent Vapor Annealing for Enhanced Film Stability
Objective: To improve the crystallinity and stability of a benzothiadiazole-based thin film through solvent vapor annealing.
Materials:
-
Substrate with deposited benzothiadiazole-based thin film.
-
Airtight annealing chamber (e.g., a petri dish with a sealed lid).
-
Vial containing the annealing solvent (e.g., tetrahydrofuran (THF), chloroform, or carbon disulfide).
-
Hot plate (optional, for temperature control).
Procedure:
-
Place the substrate with the thin film inside the annealing chamber.
-
Place a small, open vial containing the chosen solvent in the chamber, ensuring it does not touch the substrate.
-
Seal the chamber to allow the solvent vapor to saturate the atmosphere inside.
-
Leave the chamber undisturbed for a predetermined amount of time (typically ranging from minutes to hours, this needs to be optimized for your specific system). The film will swell as it absorbs the solvent vapor.
-
After the desired annealing time, open the chamber in a fume hood to allow the solvent to evaporate from the film.
-
Gently dry the film with a stream of nitrogen.
-
Characterize the film to assess changes in morphology (e.g., using AFM or XRD) and performance.
Protocol 2: Incorporation of an Antioxidant Additive
Objective: To prepare a benzothiadiazole-based thin film with an incorporated antioxidant to inhibit photodegradation.
Materials:
-
Benzothiadiazole-based polymer.
-
Antioxidant (e.g., a hindered phenol derivative).
-
High-purity solvent for dissolving the polymer and antioxidant (e.g., chloroform, chlorobenzene).
-
Spin coater.
-
Substrates.
Procedure:
-
Prepare a stock solution of the benzothiadiazole-based polymer in the chosen solvent at the desired concentration.
-
Prepare a separate stock solution of the antioxidant in the same solvent.
-
In a new vial, mix the polymer solution and the antioxidant solution to achieve the desired weight percentage of the antioxidant relative to the polymer (typically 0.1-1 wt%).
-
Stir the mixture at room temperature for at least one hour in the dark to ensure homogeneity.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Deposit the thin film onto the substrate using a spin coater with optimized parameters (spin speed, acceleration, and time).
-
Perform any necessary post-deposition treatments, such as thermal annealing.
Visualizations
Caption: General pathway for the photodegradation of benzothiadiazole-based polymers.
Caption: Plausible workflow for the thermal degradation of benzothiadiazole-based polymers.
References
Technical Support Center: Optimizing Suzuki and Stille Couplings for Benzothiadiazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of Suzuki-Miyaura and Stille cross-coupling reactions for the synthesis of benzothiadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzothiadiazole derivatives via Suzuki and Stille coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting
Q1: I am observing a low yield in my Suzuki coupling reaction with a brominated benzothiadiazole. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki couplings involving benzothiadiazole substrates can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heterocycles like benzothiadiazole, catalyst systems that promote efficient oxidative addition are necessary.
-
Recommendation: Screen different palladium sources and ligands. While Pd(PPh₃)₄ is common, catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes) can be more effective.[1][2] For unreactive C-Br bonds, a Pd₂(dba)₃/(t-Bu)₃P·HBF₄ catalyst system might be a good choice.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Cs₂CO₃ is often a reliable choice for benzothiadiazole couplings.[4] Other bases like K₂CO₃ and K₃PO₄ can also be effective.[5] If your substrate is base-sensitive, a milder base like KF might prevent degradation.[6] The physical form of the base can also matter; grinding solid bases to a fine powder can improve reproducibility.[2]
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction at the chosen temperature.
-
Recommendation: A mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[5] Common choices include dioxane/water, THF/water, or toluene/water.[5][6][7] For some benzothiadiazole syntheses, using THF instead of toluene and keeping the temperature below 60°C with Cs₂CO₃ has been reported to work well.[4]
-
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or catalyst degradation.
-
Recommendation: If the reaction is sluggish at lower temperatures, gradually increase the heat. However, excessive heat can lead to side reactions. An initial screening of temperatures between 80-110°C is a good starting point.[5]
-
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.
-
Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[6]
-
Q2: I am seeing significant side products in my Suzuki coupling. What are they and how can I minimize them?
A2: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Minimizing the amount of palladium catalyst can sometimes reduce homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction consumes the nucleophile and lowers the yield. It can be caused by excess water, high temperatures, or harsh basic conditions.
-
Solution: Use anhydrous solvents and reagents if possible. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly reduce this side reaction.[1] Using a milder base may also be beneficial.
-
Q3: My benzothiadiazole starting material or product seems to have poor solubility in the reaction mixture. What can I do?
A3: Poor solubility can lead to slow or incomplete reactions.
-
Solution:
-
Modify the solvent system. Using a higher boiling point solvent like DMF or DMAc might improve solubility, but be mindful of potential side reactions at higher temperatures.
-
For highly insoluble starting materials, consider using a co-solvent.
-
If the product precipitates out of the reaction mixture, this can halt the reaction, especially in cases of disubstitution.[4] In such instances, a solvent system in which the final product is soluble at the reaction temperature is necessary.
-
Stille Coupling: Troubleshooting
Q1: My Stille coupling reaction for benzothiadiazole synthesis is not proceeding or is giving a low yield. What should I check?
A1: Similar to Suzuki coupling, several factors can affect the outcome of a Stille reaction.
-
Catalyst Choice: The palladium catalyst is central to the reaction's success.
-
Solvent: The choice of solvent is critical for reaction rate and yield.
-
Reaction Temperature: Stille reactions often require elevated temperatures.
-
Recommendation: A temperature range of 80-120°C is a good starting point.[5] Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
-
-
Purity of Organostannane: Impurities in the organotin reagent can inhibit the catalyst.
-
Recommendation: Ensure the organostannane reagent is pure. If necessary, purify it by distillation or chromatography before use.
-
Q2: I am having trouble removing toxic organotin byproducts from my benzothiadiazole product. What are the best purification methods?
A2: Removing residual organotin compounds is a common challenge in Stille couplings due to their toxicity.
-
Aqueous KF Wash: This is a standard and effective method. Tributyltin halides react with potassium fluoride to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[9][10]
-
Procedure: After the reaction, dilute the mixture with an organic solvent and wash it with a saturated aqueous solution of KF. A precipitate of Bu₃SnF may form at the interface, which can be removed by filtering the entire mixture through Celite.[9]
-
-
Chromatography:
-
Basic Alumina or Treated Silica Gel: Filtering the crude product through a plug of basic alumina or silica gel treated with triethylamine can effectively capture organotin residues.[9]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica gel for column chromatography is highly effective at reducing organotin impurities.[9][11]
-
-
Recrystallization/Slurrying: For solid products, recrystallization can be very effective. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) can also help remove tin residues.[9]
Q3: I am observing homocoupling of my organostannane reagent. How can I prevent this?
A3: Homocoupling of the organotin reagent is a common side reaction in Stille couplings.[12]
-
Mechanism: It can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[12]
-
Solution:
-
Ensure a strictly inert atmosphere to minimize radical pathways that can be initiated by oxygen.
-
Use the active Pd(0) catalyst and avoid an excess of the organostannane reagent where possible.
-
The addition of certain additives or ligands can sometimes suppress homocoupling.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions for Suzuki and Stille couplings in benzothiadiazole synthesis. These should be considered as starting points for optimization.
Table 1: Typical Reaction Conditions for Suzuki Coupling of 4,7-Dibromobenzothiadiazole
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/XPhos | Catalyst loading is typically 2-10 mol%.[1][5] |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters are often more stable.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used.[4][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 ratio) | Degassed solvents are essential.[5] |
| Temperature | 80 - 110 °C | Optimization may be required.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions.[6] |
Table 2: Typical Reaction Conditions for Stille Coupling of 4,7-Dibromobenzothiadiazole
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst loading is typically 2-5 mol%.[5][8] |
| Organotin Reagent | Aryl-Sn(Bu)₃ or Heteroaryl-Sn(Bu)₃ | Typically 1.1-2.2 equivalents are used.[5] |
| Solvent | Toluene, DMF | Anhydrous and degassed solvents are required.[5][8] |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for reproducibility and high yields. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4,7-Dibromobenzothiadiazole
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4,7-dibromobenzothiadiazole (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.1-2.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[5]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.[5]
-
Degassing: Bubble argon through the stirred mixture for 10-15 minutes.
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Stille Coupling of 4,7-Dibromobenzothiadiazole
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve 4,7-dibromobenzothiadiazole (1.0 equiv.) and the organostannane reagent (1.1-2.2 equiv.) in a dry, degassed solvent such as toluene.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[5]
-
Reaction: Heat the mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up for Tin Removal: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of KF and stir vigorously for at least 1 hour. Filter the resulting precipitate (Bu₃SnF) through a pad of Celite. Extract the filtrate with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[5][9]
-
Purification: Purify the residue by column chromatography on silica gel.[5]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. sdlookchem.com [sdlookchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low product yield and incomplete reactions in benzothiazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low product yield and incomplete reactions during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in benzothiazole synthesis?
Low yields in benzothiazole synthesis can stem from several factors, often related to starting materials, reaction conditions, and the stability of intermediates. The most common causes include the poor quality of 2-aminothiophenol, suboptimal reaction temperature, inefficient cyclization, and the formation of side products.[1][2] The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide byproduct, which can complicate purification and reduce the overall yield.[2]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired benzothiazole product.[2] Visualization is typically achieved using UV light or iodine vapor.[2]
Q3: My final product has a persistent off-white or yellowish color. How can I improve its purity and color?
Colored impurities are a common issue and can affect the yield of subsequent steps if the benzothiazole is an intermediate.[1] A highly effective purification method is to convert the crude benzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1] Recrystallization from a suitable solvent, such as ethanol, is also a common and effective method for purifying the final product.[3]
Q4: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic methods increasingly focus on environmentally benign approaches. These often involve using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[2][4] Microwave-assisted synthesis is another popular green chemistry technique that can significantly shorten reaction times and reduce energy consumption.[2][5]
Q5: Are there specific safety precautions for handling 2-aminothiophenol?
Yes, 2-aminothiophenol is readily oxidized by air and has a strong, unpleasant odor.[2][6] It is crucial to handle it in a well-ventilated fume hood.[2] To prevent oxidation, it is recommended to conduct reactions under an inert atmosphere, such as nitrogen or argon.[2][6] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge. The following guide addresses potential causes and their solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or benzoyl chloride. 2-aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[2][6] |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating.[2][5] If the yield is low, gradually increase the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[2] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] For reactions with aldehydes, various catalysts, including H₂O₂/HCl, have been reported to give good yields.[3][5][7] Consider screening different catalysts to find the optimal one for your specific substrates.[2] |
| Incomplete Reaction | The reaction may not have gone to completion.[1] Monitor the reaction progress using TLC and consider extending the reaction time if starting material is still present. |
| Oxidation of 2-aminothiophenol | The thiol group can oxidize to form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[2][6] |
Problem 2: Incomplete Reaction and Presence of Intermediates
If TLC analysis indicates the presence of intermediates, the following steps can help drive the reaction to completion.
| Potential Cause | Recommended Solutions |
| Incomplete Cyclization | The intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) may not fully cyclize.[2] The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2] You may need to screen different catalysts or adjust the reaction temperature and time. |
| Inefficient Oxidation of Benzothiazoline Intermediate | The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate.[5][8] If this step is inefficient, the reaction will stall. Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is open to the air.[5] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be required.[3][5] |
| Steric Hindrance | Bulky substituents on the starting materials can slow down the final aromatization step.[8] In such cases, a stronger oxidant or longer reaction times may be necessary.[8] |
Problem 3: Significant Byproduct Formation
The formation of byproducts can complicate purification and lower the overall yield.
| Potential Cause | Recommended Solutions |
| Disulfide Dimer of 2-aminothiophenol | As mentioned, 2-aminothiophenol can oxidatively dimerize.[8] Using fresh, pure starting material and an inert atmosphere is the best prevention.[2][6] |
| Self-Condensation of Starting Materials | Under certain conditions, aldehydes or other carbonyl-containing starting materials can undergo self-condensation.[2] Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.[2] |
| Over-oxidation of the Product | When using an oxidant, controlling its stoichiometry is crucial to prevent over-oxidation of the desired benzothiazole product.[2] |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[2]
-
Catalyst Addition: Add the chosen catalyst. For example, a mixture of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) can be added dropwise while stirring at room temperature.[3][7]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2][3]
Solvent-Free Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Benzoyl Chlorides
This method offers a green and efficient alternative.[4]
-
Reaction Setup: Place 2-aminothiophenol (3.60 mmol) in a flask.
-
Reagent Addition: Add the corresponding benzoyl chloride (3.60 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 minutes, which can be confirmed by TLC.
-
Purification: The resulting crude product can be recrystallized from ethanol.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Phenylbenzothiazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O₂/HCl | Ethanol | Room Temp | 1 | 94 |
| 2 | NH₄Cl | Methanol/Water | Room Temp | 1 | High Yield |
| 3 | Molecular Iodine | Dichloromethane | Reflux | 5-10 min | 93-98 |
| 4 | [bmim][FeCl₄] | Solvent-free | 80 | 0.5-1.5 | 82-94 |
| 5 | None (Air Oxidation) | DMSO | 110 | 1 | Good to Excellent |
Note: Yields are reported for a range of 2-arylbenzothiazoles and may vary for specific substrates.[3][7][9]
Visualizations
References
Technical Support Center: Overcoming Mass and Heat Transfer Limitations in Large-Scale Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), quantitative data, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming mass and heat transfer limitations during large-scale chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up and execution of large-scale reactions.
Issue 1: Poor Mixing and Non-Homogeneous Reaction Mixture
Symptoms:
-
Inconsistent product yield and purity between batches.[1]
-
Formation of localized hot spots or cold spots.[2]
-
Incomplete reactions or the formation of unwanted by-products.[1][2]
-
Solid particles settling at the bottom of the reactor.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Agitator Design or Speed | Select an agitator and impeller type appropriate for the fluid viscosity and desired flow pattern (axial for blending, radial for dispersion).[2][3] Adjust the agitation speed; higher speeds can increase turbulence and improve mixing, but excessive speed can cause shear damage to sensitive molecules. |
| Inadequate Baffling | Install baffles to prevent vortex formation and promote top-to-bottom mixing.[4] For cylindrical tanks, 3-4 baffles are typically sufficient. |
| High Viscosity of the Reaction Medium | For high-viscosity fluids (>5,000 cP), consider using anchor or helical agitators designed for such conditions.[4] These agitators provide better bulk flow in viscous media. |
| Presence of Solids | Use high-shear mixers or agitators designed to keep solids in suspension. Ensure proper agitator placement to prevent dead zones where solids can settle. |
| Incorrect Feed Strategy | Optimize the addition rate and location of reactants. Adding reactants slowly and at a point of high turbulence can improve initial dispersion. |
Issue 2: Inefficient Heat Transfer and Poor Temperature Control
Symptoms:
-
Difficulty in maintaining the desired reaction temperature.
-
Runaway reactions or thermal decomposition of products.[5]
-
Extended heating or cooling times, leading to longer batch cycles.
-
Inconsistent reaction rates and product quality.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Heat Transfer Area | For highly exothermic or endothermic reactions, the reactor's jacket may not provide sufficient heat transfer area. Consider using a reactor with internal coils or an external heat exchanger to increase the heat transfer surface. |
| Fouling of Heat Transfer Surfaces | Over time, deposits can form on the reactor walls or jacket, reducing heat transfer efficiency. Implement a regular cleaning and maintenance schedule to remove any fouling. |
| Poor Mixing Near Heat Transfer Surfaces | Inadequate mixing can lead to a stagnant boundary layer near the reactor walls, impeding heat transfer. Increase agitation or use an impeller design that promotes flow near the walls. |
| Inadequate Insulation | Poor insulation can lead to significant heat loss to the surroundings.[6] Ensure the reactor and associated piping are well-insulated. |
| Incorrect Heating/Cooling Fluid Temperature or Flow Rate | Verify that the temperature and flow rate of the heat transfer fluid are within the specified range. Increasing the flow rate can improve the heat transfer coefficient on the jacket side. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right agitator for my reaction?
A1: The choice of agitator depends primarily on the viscosity of your reaction medium and the mixing objective. For low-viscosity fluids (<100 cP), propeller or turbine agitators are often suitable. For medium-viscosity fluids (100 - 5,000 cP), pitched-blade turbines or paddle agitators are effective. For high-viscosity fluids (>5,000 cP), anchor or helical ribbon agitators are recommended to ensure proper bulk flow.[4]
Q2: What is the purpose of baffles and are they always necessary?
A2: Baffles are vertical plates installed on the reactor wall to prevent the formation of a central vortex and improve top-to-bottom mixing.[4][7] In low-viscosity fluids agitated by a centrally mounted impeller, a vortex can significantly reduce mixing efficiency. Baffles disrupt this swirling motion and create a more turbulent and homogeneous environment. However, for very high-viscosity fluids or in square/rectangular tanks, baffles may not be necessary as the fluid's resistance to flow or the tank's geometry naturally prevents vortex formation.[4][8]
Q3: How can I improve the rate of mass transfer in a gas-liquid reaction?
A3: To enhance gas-liquid mass transfer, you can:
-
Increase the gas-liquid interfacial area: This can be achieved by increasing the gas sparging rate or using a smaller bubble size. High-shear impellers can also break down larger bubbles into smaller ones.
-
Increase the mass transfer coefficient: Higher agitation speeds can increase turbulence at the gas-liquid interface, leading to a higher mass transfer coefficient.
-
Optimize the sparger design: A well-designed sparger can distribute gas more evenly throughout the reactor, improving overall mass transfer.
Q4: What are the key challenges when scaling up a reaction from the lab to a large-scale reactor?
A4: Key challenges in scaling up include:
-
Changes in surface area to volume ratio: Larger reactors have a lower surface area to volume ratio, which can make heat transfer more difficult to control.[9]
-
Mixing and mass transfer limitations: What works in a small flask may not be effective in a large tank. The mixing patterns and mass transfer rates can change significantly with scale.[2][10]
-
Heat transfer limitations: Removing or adding heat efficiently becomes more challenging in larger volumes.[10]
-
Reaction kinetics: In some cases, the reaction kinetics can be influenced by the different physical environment of a large reactor.[2]
Data Presentation
Table 1: Agitator Selection Guide Based on Fluid Viscosity
| Viscosity Range (cP) | Fluid Characteristics | Recommended Agitator Types |
| < 100 | Low | Propeller, Turbine |
| 100 - 5,000 | Medium | Pitched-Blade Turbine, Paddle |
| > 5,000 | High | Anchor, Helical Ribbon |
Table 2: Baffle Design Guidelines for Cylindrical Tanks
| Parameter | Guideline |
| Number of Baffles | 3-4 (4 is ideal for most applications)[4] |
| Baffle Width | 1/12 of the tank diameter[4] |
| Baffle Length | Start ~6 inches from the bottom and extend to just above the maximum liquid level[4] |
| Baffle-to-Wall Clearance | 1/6 of the baffle width[4] |
Table 3: Typical Impeller Tip Speeds for Different Applications
| Application | Impeller Type | Typical Tip Speed (m/s) |
| Blending low-viscosity liquids | Hydrofoil | 2.5 - 4.5 |
| Gas dispersion | Rushton Turbine | 3.5 - 5.5 |
| Solid suspension | Pitched-Blade Turbine | 3.0 - 5.0 |
| High-shear mixing | Sawtooth Disperser | 18 - 25 |
Note: These are general guidelines. The optimal tip speed will depend on the specific process requirements.
Experimental Protocols
Protocol 1: Determination of the Volumetric Mass Transfer Coefficient (kLa) by the Gassing-Out Method
Objective: To experimentally determine the volumetric mass transfer coefficient (kLa) for oxygen in a bioreactor.
Materials:
-
Bioreactor with a dissolved oxygen (DO) probe
-
Nitrogen gas supply
-
Air or oxygen supply
-
Data logging system to record DO concentration over time
Procedure:
-
Fill the reactor with the desired liquid medium (e.g., water or cell culture medium).
-
Calibrate the DO probe to 0% (with nitrogen sparging) and 100% (with air sparging at saturation).
-
Set the desired agitation speed and temperature.
-
Sparge the liquid with nitrogen gas until the DO concentration drops to near 0%.
-
Simultaneously stop the nitrogen flow and start sparging with air or oxygen at a constant flow rate.
-
Record the DO concentration over time until it reaches a steady-state (saturation).
-
Plot ln((C* - Ct)/(C* - C0))) versus time, where C* is the saturation DO concentration, Ct is the DO concentration at time t, and C0 is the initial DO concentration.
-
The slope of the linear portion of this plot is the kLa.
Protocol 2: Measurement of the Overall Heat Transfer Coefficient (U)
Objective: To determine the overall heat transfer coefficient (U) of a jacketed reactor.
Materials:
-
Jacketed reactor with temperature probes for both the reactor contents and the jacket inlet/outlet.
-
Heating/cooling circulator for the jacket.
-
Flow meter for the jacket fluid.
-
Data logging system.
Procedure:
-
Fill the reactor with a known volume of a well-characterized liquid (e.g., water).
-
Start the agitator at the desired speed.
-
Circulate the heat transfer fluid through the jacket at a constant flow rate and inlet temperature (T_jin).
-
Record the temperature of the reactor contents (T_r) and the jacket outlet temperature (T_jout) over time as the reactor contents heat up or cool down.
-
Once a steady state is approached, or over a specific temperature range, calculate the rate of heat transfer (Q) using the equation: Q = m_j * Cp_j * (T_jout - T_jin), where m_j is the mass flow rate and Cp_j is the specific heat capacity of the jacket fluid.
-
Calculate the Log Mean Temperature Difference (LMTD) between the jacket and the reactor contents.
-
The overall heat transfer coefficient (U) can then be calculated using the equation: U = Q / (A * LMTD), where A is the heat transfer area.
Mandatory Visualization
Caption: Troubleshooting workflow for mass and heat transfer limitations.
Caption: Factors influencing the mass transfer rate in a reactor.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. beifanequip.com [beifanequip.com]
- 3. hevvypumps.com [hevvypumps.com]
- 4. Mixing 101: Baffled by Baffles? | Dynamix Agitators [dynamixinc.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. medium.com [medium.com]
- 7. Baffles in Reactors: Improving Mixing, Heat Transfer & Quality [borosilscientific.com]
- 8. euromixers.co.uk [euromixers.co.uk]
- 9. fauske.com [fauske.com]
- 10. reddit.com [reddit.com]
Optimizing solvent systems for column chromatography purification of benzothiazole derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of benzothiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzothiazole derivatives.
Problem 1: Poor or No Separation of the Desired Compound
Q: My benzothiazole derivative is not separating from impurities on the column. What should I do?
A: Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase.
-
Solution 1: Optimize the Solvent System. The polarity of your eluent system is critical. Use Thin Layer Chromatography (TLC) to screen for a new solvent system that provides good separation. Aim for a system where your desired compound has an Rf value between 0.25 and 0.35.[1] This range allows for optimal equilibration on the column.
-
Solution 2: Try a Different Stationary Phase. Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation or poor separation.[2] Consider using neutral or basic alumina as an alternative stationary phase.[2][3]
-
Solution 3: Consider Alternative Purification Techniques. If column chromatography proves ineffective due to very similar polarities of the product and impurities, other methods like recrystallization or preparative TLC might be more successful.[2]
Problem 2: The Compound is Not Eluting from the Column
Q: I've run a large volume of solvent through the column, but my compound hasn't eluted. What could be the problem?
A: This issue, known as "compound sticking," can occur for several reasons.
-
Possible Cause 1: Incorrect Solvent System. You may be using a solvent system that is not polar enough to move your compound down the column.[3] Double-check the solvent composition you prepared.
-
Possible Cause 2: Compound Decomposition. The compound may have decomposed on the silica gel.[3] You can test for this by performing a 2D TLC analysis.[3][4]
-
Possible Cause 3: High Dilution. Your compound may have eluted, but in such dilute fractions that it is undetectable by TLC.[3] Try concentrating the fractions you expect to contain your compound and re-analyzing them.[3]
Problem 3: The Product Elutes as an Oil
Q: My purified benzothiazole derivative is an oil, making it difficult to handle and assess purity. What can I do?
A: Purifying oily compounds by column chromatography can be challenging.
-
Solution: Convert to a Solid Derivative. Consider converting the oily product into a solid salt derivative (e.g., a hydrochloride salt) for easier purification by recrystallization.[2][5] After purification, you can regenerate the pure oily product.[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the initial solvent system for my benzothiazole derivative?
A1: The selection of the initial solvent system is crucial for successful separation.
-
Use TLC: Thin Layer Chromatography (TLC) is the most effective way to determine an appropriate solvent system.[1][6] Test various combinations of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[1]
-
Polarity Matching: Match the polarity of your solvent system to the polarity of your benzothiazole derivative.[1] More polar compounds will require a more polar eluent.
Q2: What are some common solvent systems for purifying benzothiazole derivatives?
A2: The ideal solvent system depends on the specific polarity of your derivative. Here are some common starting points, listed from least to most polar:[7]
-
For non-polar compounds: 100% Hexane, or mixtures like 5% Ether/Hexane or 5% Ethyl Acetate/Hexane.[7]
-
For compounds of intermediate polarity: Ethyl Acetate/Hexane mixtures (e.g., 10-50% Ethyl Acetate in Hexane).[7] This is a standard system for many organic compounds.
-
For polar compounds: 100% Ethyl Acetate or Methanol/Dichloromethane mixtures (e.g., 5% Methanol in Dichloromethane).[7]
-
For very polar or basic (amine-containing) compounds: A small amount of ammonia in methanol mixed with dichloromethane can be effective.[7]
Q3: My benzothiazole derivative appears to be degrading on the silica gel column. What are my options?
A3: Degradation on silica is a known issue for some sensitive compounds.
-
Use a Different Stationary Phase: As mentioned in the troubleshooting guide, switching to neutral or basic alumina can prevent degradation caused by the acidic nature of silica gel.[2][3]
-
Deactivate the Silica Gel: It is possible to reduce the acidity of silica gel by treating it with a base, though this is a more advanced technique.[3]
Q4: How can I monitor the progress of my column chromatography?
A4: Monitoring the column's output is essential to collect the pure fractions.
-
Thin Layer Chromatography (TLC): Collect fractions and spot them on a TLC plate to identify which fractions contain your desired compound and to assess their purity.[5]
-
NMR Spectroscopy: For a more detailed analysis, 1H NMR spectroscopy can be used to directly analyze the eluted fractions, even without using deuterated solvents.[6] This can help identify co-eluting impurities that may not be visible by TLC.[6]
Data Presentation
Table 1: Troubleshooting Common Column Chromatography Problems for Benzothiazole Derivatives
| Problem | Potential Cause | Recommended Solutions |
| Poor Separation | Improper solvent system polarity. | Optimize the solvent system using TLC to achieve an Rf of 0.25-0.35.[1] |
| Compound and impurities have similar polarities. | Try a different solvent system or consider alternative purification methods like recrystallization.[2] | |
| Compound instability on silica gel. | Use neutral or basic alumina as the stationary phase.[2][3] | |
| Compound Not Eluting | Solvent system is not polar enough. | Increase the polarity of the eluting solvent. |
| Compound has decomposed on the column. | Test for stability using 2D TLC.[3][4] If unstable, switch to a different stationary phase.[2][3] | |
| Compound has eluted but is too dilute to detect. | Concentrate the collected fractions and re-analyze by TLC.[3] | |
| Product is an Oil | Inherent property of the compound. | Convert the oil to a solid derivative (e.g., a salt) for easier purification by recrystallization.[2][5] |
Table 2: Suggested Starting Solvent Systems for Column Chromatography of Benzothiazole Derivatives
| Polarity of Benzothiazole Derivative | Suggested Starting Solvent System |
| Non-Polar | Hexane / Petroleum Ether |
| 5-10% Ethyl Acetate in Hexane | |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexane |
| Dichloromethane | |
| Polar | Ethyl Acetate |
| 1-5% Methanol in Dichloromethane | |
| Very Polar / Basic | 5-10% Methanol in Dichloromethane |
| 1-2% Triethylamine in Ethyl Acetate/Hexane |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Benzothiazole Derivative
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluting solvent to create a slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluting solvent or a slightly more polar solvent.[4] Carefully add the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.[4]
-
Elution: Carefully add the eluting solvent to the top of the column. Begin collecting fractions. The polarity of the solvent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole derivative.
Visualizations
Caption: Workflow for Column Chromatography Purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. Chromatography [chem.rochester.edu]
Strategies to avoid photo-oxidation and ensure chemical compatibility during device fabrication.
Technical Support Center: Device Fabrication and Material Integrity
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to photo-oxidation and chemical compatibility during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What is photo-oxidation and why is it a concern during device fabrication?
A1: Photo-oxidation is the degradation of a material's surface due to the combined action of light and oxygen.[1] It is a primary factor in the weathering of plastics and can cause polymer chains to break, leading to increased brittleness, mechanical failure, and the formation of microplastics.[1] This is a significant concern during device fabrication as it can alter the material's properties, compromise the device's structural integrity, and affect its performance and lifespan.
Q2: How can I select materials that are resistant to photo-oxidation?
A2: The susceptibility of a polymer to photo-oxidation depends on its chemical structure.[1] Fluoropolymers, polyimides, and silicones generally exhibit excellent stability.[1] When selecting materials, consider the intended application's exposure to light and environmental conditions. For applications requiring long-term stability, utilizing materials with inherent UV resistance or those compounded with UV-polymer stabilizers is recommended.[1]
Q3: What is chemical compatibility and why is it critical for medical and drug delivery devices?
A3: Chemical compatibility refers to the ability of a material to resist degradation, corrosion, or failure when in contact with a specific chemical.[2] It is critical for medical and drug delivery devices to ensure that the device materials do not interact with bodily fluids, drugs, or cleaning agents in a way that could compromise the safety, efficacy, or quality of the product.[3][4] Incompatible materials can lead to the leaching of harmful substances, drug degradation, or device failure.[4][5]
Q4: What are "extractables" and "leachables" and how do they relate to chemical compatibility?
A4: Extractables are chemical compounds that can be "pulled out" of a device's material under exaggerated laboratory conditions, such as using harsh solvents or high temperatures.[5][6] Leachables are compounds that migrate from the device material into the drug product or the patient's body under normal conditions of use.[5][6] Testing for extractables and leachables is a crucial part of assessing the chemical compatibility and biological safety of medical devices, as required by standards like ISO 10993.[5][7]
Troubleshooting Guides
Troubleshooting Guide 1: Material Degradation After Solvent Exposure
Issue: Your device, fabricated from a common polymer like PDMS, is swelling, cracking, or deforming after exposure to an organic solvent.
Possible Cause: The solvent is incompatible with the polymer, leading to swelling and degradation of the material's structural integrity.
Troubleshooting Steps:
-
Identify the Solvent's Properties: Determine the solubility parameter of the solvent. Solvents with solubility parameters close to that of the polymer are more likely to cause swelling.[8]
-
Consult a Solvent Compatibility Chart: Refer to a compatibility chart for the specific polymer being used. This will provide guidance on which solvents to avoid.
-
Material Substitution: If the process requires the use of an incompatible solvent, consider fabricating the device from a more chemically resistant material. For example, while PDMS swells in nonpolar solvents like pentane and benzene, it shows low swelling in polar solvents like water, acetonitrile, and dimethyl sulfoxide.[8] Thiol-ene polymers or glass can be alternatives for applications requiring high solvent resistance.[9]
-
Surface Modification: For some polymers like PDMS, surface modifications can be employed to increase solvent resistance.[9]
Troubleshooting Guide 2: Device Discoloration and Brittleness After Light Exposure
Issue: Your polymer-based device is showing signs of yellowing and has become brittle after exposure to ambient or UV light during fabrication or storage.
Possible Cause: The material is undergoing photo-oxidation. The absorption of UV radiation is causing chain scission and the formation of chromophores (color-causing groups).[1][10]
Troubleshooting Steps:
-
Limit Light Exposure: During fabrication and storage, protect the device from direct sunlight and sources of UV radiation. Use light-blocking containers or enclosures.
-
Incorporate UV Stabilizers: If the material is being custom-formulated, consider adding UV stabilizers. These additives absorb UV radiation and dissipate the energy as heat, thus protecting the polymer.
-
Apply a Protective Coating: A UV-resistant coating, such as a thin film of silicon oxide (SiOx), can be applied to the surface of the device to act as a barrier against UV radiation and oxygen.[11]
-
Material Selection: For future fabrications, select a polymer with inherent resistance to photo-oxidation.
Experimental Protocols
Protocol 1: Accelerated Photo-oxidation Testing
This protocol is designed to simulate the long-term effects of light exposure in a shortened timeframe.
Objective: To assess the photostability of a material by exposing it to controlled, high-intensity UV radiation and monitoring for changes in its physical and chemical properties.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the material. A set of control samples should be kept in the dark under the same temperature and humidity conditions to differentiate between thermal and photo-induced degradation.[12]
-
Exposure: Place the test samples in an accelerated weathering tester or an environmental chamber equipped with a UV lamp (e.g., Xenon arc or fluorescent UV).[1][13] The exposure should follow a standardized cycle of UV light and moisture at an elevated temperature (e.g., 60°C).[1]
-
Monitoring: At predetermined intervals, remove a sample from the tester and the dark control for analysis.
-
Analysis:
-
Visual Inspection: Note any changes in color, clarity, or surface texture.
-
Mechanical Testing: Perform tensile tests to measure changes in properties like tensile strength and elongation at break.[1]
-
Spectroscopic Analysis: Use Fourier-transform infrared (FTIR) spectroscopy to detect the formation of carbonyl groups, which are an indicator of oxidation.[13]
-
-
Data Interpretation: Compare the changes in the exposed samples to the dark controls to isolate the effects of photo-oxidation. The rate of degradation can be used to estimate the material's service life under specific conditions.
Protocol 2: Chemical Compatibility Testing (Immersion Method)
This protocol provides a method for evaluating the resistance of a material to a specific chemical.
Objective: To determine the compatibility of a device material with a chemical by immersing it and observing for any changes.
Methodology:
-
Initial Characterization: Measure and record the initial properties of the material samples, including weight, dimensions, and mechanical properties (e.g., hardness, tensile strength).
-
Immersion: Immerse the material samples in the test chemical at a specified temperature and duration. The conditions should be representative of the intended use or, for accelerated testing, more aggressive.[14] A control sample should be immersed in a benign liquid (e.g., deionized water).
-
Post-Immersion Analysis: After the immersion period, remove the samples, clean them according to a standard procedure, and allow them to dry.
-
Re-characterization: Re-measure the weight, dimensions, and mechanical properties of the immersed samples.
-
Calculate Changes:
-
Percent Swelling: [(W_f - W_i) / W_i] * 100, where W_f is the final weight and W_i is the initial weight.
-
Change in Mechanical Properties: Compare the post-immersion properties to the initial properties.
-
-
Data Interpretation: Significant changes in weight, dimensions, or a decline in mechanical properties indicate chemical incompatibility.
Data Presentation
Table 1: Solvent Compatibility of Polydimethylsiloxane (PDMS)
| Solvent Class | Example Solvents | Swelling Effect on PDMS |
| Nonpolar Aliphatic | Pentane, Hexane | High |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High |
| Halogenated | Chloroform, Dichloromethane | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, Methyl ethyl ketone | Moderate |
| Alcohols | Methanol, Ethanol, Isopropanol | Low |
| Polar Aprotic | Acetonitrile, Dimethyl sulfoxide (DMSO), Nitromethane | Low |
| Water | Water | Low |
Data synthesized from multiple sources.[8][15]
Table 2: Relative Photo-oxidative Stability of Common Polymers
| Polymer | Relative Stability | Common Applications in Device Fabrication |
| Fluoropolymers (e.g., PTFE, FEP) | Excellent | Tubing, seals, chemically resistant coatings |
| Silicones (e.g., PDMS) | Very Good | Microfluidics, seals, biocompatible implants |
| Polyimides (e.g., Kapton) | Very Good | Flexible electronics, high-temperature insulation |
| Polycarbonate (PC) | Fair | Housings, connectors, microfluidic chips |
| Polystyrene (PS) | Poor | Cell culture dishes, disposable labware |
| Polypropylene (PP) | Poor | Medical tubing, containers, textile components |
This table provides a general comparison; stability can be enhanced with additives.[1]
Visualizations
Caption: Simplified signaling pathway of polymer photo-oxidation.
Caption: Experimental workflow for chemical compatibility testing.
References
- 1. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 2. bodenpumpstore.com [bodenpumpstore.com]
- 3. Automated Chemical Compatibility – Device Testing | Element [element.com]
- 4. Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy - Blogs - News [alwsci.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. namsa.com [namsa.com]
- 7. Extractables & Leachables - Eurofins Medical Device Testing [eurofins.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical resistance of microfluidic materials - Elveflow [elveflow.com]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. q1scientific.com [q1scientific.com]
- 13. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mddionline.com [mddionline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Methoxy-2,1,3-benzothiadiazole and its Positional Isomer: A Guide for Researchers
In the landscape of heterocyclic chemistry, 2,1,3-benzothiadiazole (BTD) stands out as a privileged scaffold, underpinning advancements in materials science and medicinal chemistry. The introduction of substituents onto the benzoid ring of the BTD core provides a powerful tool to modulate its electronic and photophysical properties. This guide offers a detailed comparative analysis of 5-Methoxy-2,1,3-benzothiadiazole and its positional isomer, 4-Methoxy-2,1,3-benzothiadiazole, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly subtle shift of a methoxy group can impart distinct characteristics.
Introduction: The Significance of Positional Isomerism
Positional isomerism, the differential placement of functional groups on a core structure, can have profound effects on a molecule's physicochemical properties, spectral behavior, and biological activity. In the context of the electron-deficient 2,1,3-benzothiadiazole ring system, the position of an electron-donating methoxy group is anticipated to significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn govern the photophysical and electronic properties of the molecule. This guide will delve into the synthesis, and a comparative analysis of the spectroscopic properties of these two isomers, highlighting the importance of precise structural control in the design of novel functional molecules.
Synthetic Strategies: Accessing the Isomeric Scaffolds
The synthesis of both 4-methoxy and this compound can be achieved through a common strategy involving the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride (SOCl₂). The key to accessing each isomer lies in the selection of the starting nitroaniline.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound begins with the commercially available 4-methoxy-2-nitroaniline. The synthesis involves a two-step process: reduction of the nitro group to an amine, followed by cyclization to form the thiadiazole ring.[1]
Proposed Synthesis of 4-Methoxy-2,1,3-benzothiadiazole
By analogy to the synthesis of 5-methoxy and other 4-substituted-2,1,3-benzothiadiazoles, the 4-methoxy isomer can be prepared starting from 3-methoxy-2-nitroaniline. This precursor would undergo a similar two-step reduction and cyclization sequence.
While these routes are chemically sound, it is important to note that detailed experimental protocols with yields and full characterization for both isomers are not extensively detailed in publicly available literature, necessitating careful optimization in a laboratory setting.
Comparative Physicochemical Properties
| Property | This compound | 4-Methoxy-2,1,3-benzothiadiazole |
| Molecular Formula | C₇H₆N₂OS | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol | 166.20 g/mol |
| CAS Number | 1753-76-0 | Not available |
| Predicted Polarity | The 5-methoxy isomer is expected to have a different dipole moment compared to the 4-methoxy isomer due to the different vector addition of bond dipoles. This will influence solubility in various solvents. | The 4-methoxy isomer's methoxy group is in closer proximity to the thiadiazole ring, which may lead to different intramolecular interactions and a distinct overall polarity. |
| Melting/Boiling Point | Expected to be a solid at room temperature. The melting point will be influenced by the crystal packing, which is sensitive to the isomeric structure. | Also expected to be a solid. Differences in crystal lattice energy due to isomeric differences will result in a different melting point compared to the 5-methoxy isomer. |
Spectroscopic Analysis: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are invaluable for elucidating the structural and electronic differences between positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of these isomers are expected to be distinct, providing clear evidence of the methoxy group's position.
Expected ¹H NMR Spectral Features:
-
This compound: The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a singlet, likely in the range of 3.8-4.0 ppm.
-
4-Methoxy-2,1,3-benzothiadiazole: The aromatic protons will exhibit a different splitting pattern corresponding to a 1,2,3-trisubstituted benzene ring. The chemical shift of the methoxy protons may be influenced by the proximity to the electron-withdrawing thiadiazole ring.
Expected ¹³C NMR Spectral Features:
-
The chemical shifts of the aromatic carbons will be different for each isomer, reflecting the distinct electronic environments. The carbon attached to the methoxy group will show a characteristic downfield shift. The number of unique carbon signals will confirm the symmetry of each molecule.
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic absorption and emission properties of benzothiadiazole derivatives are highly sensitive to the nature and position of substituents. A study by Dyrager et al. provides a direct comparison of the absorption and emission spectra of 4-methoxy-BTD and 5-methoxy-BTD in methanol, revealing the significant impact of the methoxy group's position.
| Isomer | Absorption λmax (nm) in MeOH | Emission λmax (nm) in MeOH |
| 4-Methoxy-2,1,3-benzothiadiazole | ~360 | ~510 |
| This compound | ~350 | ~425 |
Data extracted from graphical representation in Dyrager et al.[2]
The 4-methoxy isomer exhibits a bathochromic (red) shift in both its absorption and, more dramatically, its emission spectrum compared to the 5-methoxy isomer.[2] This indicates a smaller HOMO-LUMO gap for the 4-methoxy isomer, likely due to a more effective intramolecular charge transfer from the methoxy group to the benzothiadiazole core when substituted at the 4-position. The significantly larger Stokes shift for the 4-methoxy isomer suggests a greater difference in geometry and electronic distribution between the ground and excited states.
Biological Activity: A Frontier for Exploration
The benzothiadiazole scaffold is a component of various biologically active molecules. The introduction of a methoxy group can influence a compound's lipophilicity, metabolic stability, and interactions with biological targets. While a direct comparative study of the biological activities of 4- and this compound is not available, research on related methoxy-substituted benzothiazoles suggests potential for these compounds in areas such as oncology and infectious diseases. The difference in electronic distribution and steric environment between the two isomers could lead to distinct pharmacological profiles, making a side-by-side biological evaluation a compelling area for future research.
Experimental Protocols
General Protocol for the Synthesis of Methoxy-2,1,3-benzothiadiazoles
The following is a generalized protocol that can be adapted for the synthesis of both isomers, starting from the corresponding methoxy-nitroaniline.
Step 1: Reduction of the Nitro Group
-
To a stirred solution of the appropriate methoxy-2-nitroaniline (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent. Common systems include:
-
Stannous chloride (SnCl₂) (3-4 equivalents) in the presence of concentrated hydrochloric acid (HCl).
-
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using SnCl₂, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude ortho-phenylenediamine.
Step 2: Cyclization to the Benzothiadiazole Ring
-
Dissolve the crude methoxy-1,2-phenylenediamine (1 equivalent) in an anhydrous, non-protic solvent (e.g., toluene, dichloromethane).
-
Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Methoxy-2,1,3-benzothiadiazole isomer.
Conclusion and Future Outlook
This comparative guide highlights the significant influence of positional isomerism on the properties of this compound and its 4-methoxy counterpart. The distinct photophysical properties, particularly the pronounced red-shift in the emission of the 4-methoxy isomer, underscore the potential for fine-tuning the characteristics of benzothiadiazole-based materials through precise substituent placement.
While a complete experimental dataset for a side-by-side comparison is not yet available, this guide provides a solid foundation for researchers interested in exploring these isomers. Future work should focus on the detailed synthesis, characterization, and biological evaluation of both 4- and this compound to fully unlock their potential in materials science and drug discovery. The divergent properties suggested by the available data indicate that each isomer may be uniquely suited for different applications, making their further investigation a worthwhile endeavor.
References
A Comparative Guide to 5-Methoxy-2,1,3-benzothiadiazole and its Oxadiazole Bioisostere in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1] This guide provides a detailed comparison of 5-Methoxy-2,1,3-benzothiadiazole and its direct oxygen bioisostere, 5-Methoxy-2,1,3-benzoxadiazole (also known as 5-methoxybenzofurazan), for researchers, scientists, and drug development professionals. We will explore their physicochemical properties, synthetic routes, biological potential, and pharmacokinetic considerations, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Heterocycles
The substitution of sulfur with oxygen, while seemingly minor, imparts subtle yet significant changes to the molecule's physicochemical profile. These differences can profoundly impact a drug candidate's behavior, from its solubility to its ability to cross cell membranes.
| Property | This compound | 5-Methoxy-2,1,3-benzoxadiazole | Rationale for Difference |
| Molecular Formula | C₇H₆N₂OS | C₇H₆N₂O₂ | Substitution of Sulfur (S) with Oxygen (O). |
| Molecular Weight | 166.20 g/mol [2] | 150.13 g/mol | Sulfur is heavier than oxygen. |
| LogP (Calculated) | ~1.8 - 2.2 | ~1.5 - 1.9 | Oxygen is more electronegative than sulfur, slightly increasing polarity and reducing lipophilicity. |
| Polar Surface Area (PSA) | ~58 Ų | ~62 Ų | The higher electronegativity of oxygen contributes to a slightly larger polar surface area. |
| Hydrogen Bond Acceptors | 3 | 4 | The oxygen atom in the oxadiazole ring is a more effective hydrogen bond acceptor than the sulfur atom. |
| Melting Point | Not widely reported | Not widely reported | Crystal packing differences due to atomic size and electronegativity will influence the melting point. |
| Electronic Nature | The benzothiadiazole core is a well-known electron-deficient (acceptor) unit.[3][4] | The benzoxadiazole core is also a strong electron-withdrawing group.[5] | The greater electronegativity of oxygen makes the benzoxadiazole ring a slightly stronger electron acceptor, which can influence target interactions. |
Synthesis and Experimental Protocols
Both scaffolds can be synthesized from common starting materials, primarily substituted ortho-phenylenediamines or ortho-aminophenols.
Synthesis of this compound
A common and effective method involves the reductive cyclization of a nitroaniline precursor.[6]
Caption: Synthetic workflow for this compound.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Step 1: Reduction to 4-Methoxy-1,2-phenylenediamine.
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8-9.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 2: Cyclization to this compound.
-
Dissolve the resulting 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent like toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature, then heat at reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Synthesis of 5-Methoxy-2,1,3-benzoxadiazole
The synthesis of the oxadiazole bioisostere, also known as a benzofurazan, typically involves the cyclization of an ortho-nitroaniline derivative.
Caption: A common synthetic workflow for 5-Methoxy-2,1,3-benzoxadiazole.
Experimental Protocol: Synthesis of 5-Methoxy-2,1,3-benzoxadiazole
-
Step 1: Cyclization of 4-Methoxy-2-nitroaniline.
-
In a round-bottom flask, suspend 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of polyethylene glycol (PEG-400) and water.
-
Add sodium azide (NaN₃) (3 equivalents) to the suspension.
-
Heat the reaction mixture at 100-120°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxybenzofurazan.
-
Biological Activity and Therapeutic Potential
Both benzothiadiazole and benzoxadiazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] The choice between them can influence target affinity and overall biological effect.
| Therapeutic Area | Benzothiadiazole Derivatives | Benzoxadiazole Derivatives | Comparative Insights |
| Anticancer | Methoxy-substituted benzothiazole derivatives have shown activity in MTT assays against cancer cell lines.[7] The core is found in kinase inhibitors. | Benzoxadiazole-containing compounds have been explored as photosensitizers for photodynamic therapy and show cytotoxic activity.[5] | The stronger electron-withdrawing nature of the oxadiazole may offer different binding interactions with enzyme active sites. The thiadiazole's sulfur atom could engage in unique interactions (e.g., with cysteine residues) not possible for the oxygen analog. |
| Antidepressant/CNS | Benzothiadiazole derivatives have been investigated for monoamine oxidase (MAO) inhibition.[7] One compound, MTDZ, showed antidepressant-like effects involving serotonergic pathways.[9] | The benzoxadiazole scaffold is present in molecules designed as CNS agents. | Bioisosteric replacement can fine-tune receptor selectivity (e.g., for different serotonin receptor subtypes) and brain penetration, which is governed by lipophilicity and polarity. |
| Antimicrobial | Benzothiazole derivatives have demonstrated activity against various bacterial strains, including S. aureus.[10] | Benzoxazole derivatives show activity against both Gram-positive and Gram-negative bacteria.[8] | The subtle electronic and steric differences can alter affinity for bacterial enzymes or disrupt cell wall integrity differently. |
Pharmacokinetic Considerations
A critical aspect of drug design is optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The sulfur-for-oxygen switch can significantly alter pharmacokinetics.
| PK Parameter | 5-Methoxy-benzothiadiazole Scaffold | 5-Methoxy-benzoxadiazole Scaffold | Comparative Insights |
| Absorption | Generally good membrane permeability due to lipophilic nature. | Slightly lower lipophilicity may marginally reduce passive diffusion but could improve aqueous solubility. | The optimal LogP for oral absorption is typically between 1 and 3, a range where both scaffolds lie. |
| Distribution | Can exhibit good tissue distribution. Some psychoactive tryptamines with a methoxy group readily cross the blood-brain barrier.[11] | Similar distribution profile expected, but small polarity changes can alter protein binding and specific tissue accumulation. | |
| Metabolism | The methoxy group is a primary site for metabolism, undergoing O-demethylation primarily by cytochrome P450 enzymes (e.g., CYP2D6) to form a phenol metabolite.[12][13] The sulfur atom can be susceptible to oxidation. | Also subject to O-demethylation. The oxadiazole ring is generally considered metabolically stable.[14] | The lability of the sulfur atom to oxidation represents a key metabolic difference. The resulting sulfoxides or sulfones can have different activity and clearance rates compared to the parent drug, whereas the oxadiazole ring is less prone to such transformations. |
| Excretion | Metabolites are typically renally cleared. | Metabolites are also cleared through the kidneys. |
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is crucial for comparing the metabolic liabilities of the two bioisosteres early in development.
Caption: Workflow for an in vitro liver microsomal stability assay.
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and phosphate buffer. Add the test compound to a final concentration of 1 µM.
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), which can then be used to estimate intrinsic clearance.
Conclusion: Making the Right Choice
The decision to use a this compound scaffold or its oxadiazole bioisostere is context-dependent and should be driven by the specific goals of the drug discovery program.
-
Choose this compound when:
-
A specific interaction with the sulfur atom could enhance target affinity.
-
Slightly higher lipophilicity is desired to improve membrane permeability.
-
Metabolic oxidation of the sulfur is a desired bioactivation pathway or is found to be minimal and non-problematic.
-
-
Choose 5-Methoxy-2,1,3-benzoxadiazole when:
-
Enhanced metabolic stability is a primary goal, avoiding potential sulfur oxidation.[14]
-
Slightly increased polarity is needed to improve solubility or reduce off-target effects related to high lipophilicity.
-
Stronger electron-withdrawing character or hydrogen bonding potential via the ring oxygen is hypothesized to improve target binding.
-
Ultimately, the most effective approach is empirical. Synthesizing and testing both bioisosteres in parallel provides the most definitive data, allowing for a direct comparison of their biological activity, selectivity, and ADME properties, thereby enabling an informed decision for lead optimization.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. This compound | 1753-76-0 [amp.chemicalbook.com]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the molecular structure of synthesized benzothiadiazole derivatives using spectroscopy.
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of newly synthesized benzothiadiazole derivatives is a critical step in medicinal chemistry and materials science. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to validate the molecular structure of these important heterocyclic compounds. Experimental data is presented to support the objective comparison of these methods.
At a Glance: Comparison of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Strengths | Limitations | Application to Benzothiadiazole Derivatives |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and electronic environment. | Unambiguous structure determination, information on purity. | Requires soluble sample, relatively insensitive. | Essential for confirming the precise arrangement of substituents on the benzothiadiazole core and verifying isomeric purity. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, provides molecular formula with high accuracy (HRMS). | Isomers may not be distinguishable, fragmentation can be complex. | Crucial for confirming the molecular weight and elemental formula of the synthesized derivative. Fragmentation patterns offer additional structural clues. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited information on the overall molecular skeleton. | Rapidly confirms the successful incorporation of key functional groups (e.g., C=O, N-H, C-N) into the benzothiadiazole structure. |
Delving Deeper: Technique-Specific Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like benzothiadiazole derivatives.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular structure can be assembled.
Expected ¹H NMR Signals for a Substituted Benzothiadiazole:
-
Aromatic Protons: Typically resonate in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the benzene ring.
-
Substituent Protons: Resonances will vary depending on the specific functional groups attached to the benzothiadiazole core.
Expected ¹³C NMR Signals for a Substituted Benzothiadiazole:
-
Aromatic Carbons: Generally appear in the δ 110-160 ppm region.
-
Substituent Carbons: Chemical shifts are characteristic of the functional groups present.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For newly synthesized benzothiadiazole derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula.[1]
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is less likely to cause fragmentation, making it ideal for determining the molecular weight of the parent molecule.
-
Electron Impact (EI): A hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.
Typical Fragmentation Pattern for Benzothiadiazole Core:
The electron ionization mass spectrum of 2,1,3-benzothiadiazole is characterized by a prominent molecular ion peak. A common fragmentation pathway for thiadiazoles involves the loss of a nitrogen molecule (N₂). For substituted benzothiadiazoles, fragmentation will also occur at the substituent groups, providing further structural clues.
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule.[1] By passing infrared radiation through a sample, the vibrations of the chemical bonds are measured, resulting in a characteristic spectrum of absorption bands.
Characteristic IR Absorption Bands for Benzothiadiazole Derivatives:
| Functional Group | Absorption Range (cm⁻¹) | Vibration |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=N | 1690-1640 | Stretching |
| C-S | 800-600 | Stretching |
| Substituent Groups | Various | (e.g., C=O, N-H, O-H) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized benzothiadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but optimization may be required depending on the sample concentration and the complexity of the molecule.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H signals and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization method (e.g., ESI or EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Compare the experimental and theoretical isotopic patterns to confirm the assigned molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the molecular structure of a synthesized benzothiadiazole derivative and the relationship between the different spectroscopic data.
Caption: Workflow for the spectroscopic validation of a synthesized benzothiadiazole derivative.
References
Head-to-head comparison of the biological activity of benzothiadiazole derivatives against established drugs.
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. This comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the biological activity of emerging benzothiadiazole derivatives against well-established drugs. Through a meticulous review of experimental data, this report illuminates the potential of these heterocyclic compounds in oncology and infectious diseases, providing a valuable resource for advancing pharmaceutical research.
This guide presents a head-to-head comparison of the anticancer and antimicrobial activities of select benzothiadiazole derivatives with industry-standard drugs such as doxorubicin and ciprofloxacin. All quantitative data, including IC50 and Minimum Inhibitory Concentration (MIC) values, are summarized in structured tables for clear and accessible comparison. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz diagrams, offering a comprehensive understanding of the mechanisms of action.
Anticancer Activity: A New Frontier in Cytotoxicity
Benzothiadiazole derivatives have demonstrated significant promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzothiadiazole and related benzothiazole derivatives in comparison to the widely used chemotherapeutic drug, doxorubicin.
Table 1: Comparative Anticancer Activity (IC50, µM) of Benzothiadiazole/Benzothiazole Derivatives and Doxorubicin
| Compound/Derivative | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Doxorubicin | Reference |
| Imidazole-based Benzothiazole (Compound 15) | - | 10 | - | [1] |
| Nitrobenzylidene-containing Thiazolidine Benzothiazole (Derivative 54) | MCF-7 | 0.036 | - | [1] |
| Nitrobenzylidene-containing Thiazolidine Benzothiazole (Derivative 54) | HepG2 | 0.048 | - | [1] |
| 2-Arylbenzothiazole Derivatives (3 and 8) | HepG-2 | 2.06, 2.21 | - | [2] |
| 2-Arylbenzothiazole Derivatives (3 and 8) | MCF-7 | 0.73, 0.77 | - | [2] |
| 2-Substituted Benzothiazole (Compound A) | HepG2 (24h) | 56.98 | - | [3] |
| 2-Substituted Benzothiazole (Compound B) | HepG2 (24h) | 59.17 | - | [3] |
| 2-Substituted Benzothiazole (Compound A) | HepG2 (48h) | 38.54 | - | [3] |
| 2-Substituted Benzothiazole (Compound B) | HepG2 (48h) | 29.63 | - | [3] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. The term "Benzothiazole" is used when specified in the source, as it is a closely related scaffold to Benzothiadiazole and often studied in parallel.
The data indicates that certain benzothiazole derivatives exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of doxorubicin in specific cell lines.
Antimicrobial Efficacy: A Potential Solution to Drug Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzothiadiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial pathogens. The table below compares the Minimum Inhibitory Concentration (MIC) of various benzothiadiazole/benzothiazole derivatives with the broad-spectrum antibiotic, ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzothiadiazole/Benzothiazole Derivatives and Ciprofloxacin
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) of Derivative | MIC (µg/mL) of Ciprofloxacin | Reference |
| 2-Arylbenzothiazole Analogues (25a, 25b, 25c) | - | ~0.001 | - | [4] |
| Schiff Base Benzothiazole Derivatives (56, 59a-d) | K. pneumoniae | 0.4 - 0.8 | 1 | [4] |
| Isatin-clubbed Benzothiazole (41c) | E. coli | 3.1 | 12.5 | [4] |
| Isatin-clubbed Benzothiazole (41c) | P. aeruginosa | 6.2 | 12.5 | [4] |
| Benzothiazole-thiophene Derivative (159) | S. aureus | 6.25 | 6.25 | [4] |
| Benzothiazole Derivatives (A1, A2, A9) | E. coli (ATCC 25922) | Promising Activity | Standard Drug | [5] |
| Benzothiazole Derivatives (A1, A2, A9) | S. aureus (ATCC 29737) | Promising Activity | Standard Drug | [5] |
Note: This table includes data on benzothiazole derivatives due to their structural similarity and relevance in antimicrobial studies. "Promising Activity" indicates that the source highlighted the compound's potential without providing specific MIC values in the abstract.
Several benzothiazole derivatives demonstrate potent antibacterial activity, with MIC values that are comparable or superior to ciprofloxacin against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this chemical scaffold in the development of new antibiotics.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, this section details the standard experimental methodologies for the key assays used in determining the biological activity of benzothiadiazole derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiadiazole derivative or the standard drug (e.g., doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted in a suitable broth (e.g., Mueller-Hinton broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Two-fold serial dilutions of the benzothiadiazole derivative and the standard antibiotic (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without any compound) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activity of benzothiadiazole derivatives is crucial for their rational design and development. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mitochondrial apoptosis pathway induced by benzothiadiazole derivatives.
Caption: General experimental workflow for biological activity screening.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
A Comparative Analysis of Benzothiadiazole Derivatives: Unveiling their Electrochemical and Optical Characteristics
For researchers, scientists, and drug development professionals, the strategic design and selection of molecular entities with tailored optoelectronic properties are paramount. Among the vast landscape of heterocyclic compounds, 2,1,3-benzothiadiazole (BT) has emerged as a crucial electron-accepting building block in the development of advanced organic materials. The fine-tuning of its electrochemical and optical properties through strategic functionalization is a key driver for innovation in fields ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent bio-imaging probes.[1][2][3][4]
This guide presents a comparative study of various benzothiadiazole derivatives, offering a clear overview of how different substituent groups impact their fundamental properties. By understanding these structure-property relationships, researchers can make more informed decisions in the rational design of next-generation materials.[1] The data presented herein is supported by detailed experimental protocols for key characterization techniques.
Comparative Performance Data: The Influence of Functionalization
The introduction of electron-donating or electron-withdrawing groups onto the benzothiadiazole core profoundly influences the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as their optical absorption and emission characteristics.[1] These parameters are critical in determining the charge injection and transport capabilities, and the overall performance of organic electronic devices.[1]
Electrochemical Properties
The electrochemical behavior of benzothiadiazole derivatives is a key indicator of their potential in electronic applications. Cyclic voltammetry is the primary technique used to determine the HOMO and LUMO energy levels. The introduction of electron-withdrawing groups, such as fluorine or cyano moieties, generally leads to a lowering of both HOMO and LUMO energy levels, which can enhance the material's stability in air.[1][5]
| Derivative | Substituent Group(s) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Reference: Benzothiadiazole | - | -5.22 | -3.65 | 1.57 |
| Fluorinated Derivative | Fluorine (-F) | -5.31 | -3.70 | 1.61 |
| Cyano Derivative | Cyano (-CN) | - | - | - |
| Donor-Acceptor-Donor (D-A-D) Type | Phenyl/Thiophenyl Donors | - | - | - |
| iso-Benzothiadiazole Derivative | Isomeric Core | - | - | 2.02 - 2.59 |
Note: The data presented is a representative summary compiled from multiple sources. Absolute values can vary depending on the specific molecular structure and experimental conditions.[5][6]
Optical Properties
The optical properties of benzothiadiazole derivatives are characterized by their UV-Vis absorption and photoluminescence (PL) spectra. These compounds often exhibit intramolecular charge transfer (ICT) from a donor unit to the benzothiadiazole acceptor, resulting in distinct absorption and emission profiles.[7] The nature and position of the substituent groups can be used to tune the emission color from blue to red.[8]
| Derivative | Substituent Group(s) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Reference: Benzothiadiazole | - | ~326 | - | - | 0.006 |
| D-π-A-π-D Type | Alkylated Tetrazoles | ~417 | Blue-Green | ~75 | ~0.65 |
| Triphenylamine-BT-Anthracene | Triphenylamine, Anthracene | - | 596 | - | - |
| Triphenylamine-BT | Triphenylamine | - | 615 | - | - |
| Carbazole/Diphenylamine-BT | Carbazole, Diphenylamine | ~410 | - | Significant | High in non-polar solvents |
Note: The data presented is a representative summary compiled from multiple sources. Values are highly dependent on the specific molecular structure and the solvent used for measurement.[9][10][11][12][13]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate characterization of novel materials. The following sections outline the standard protocols for the key experiments cited in this guide.
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
A common precursor for many functionalized benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. A typical synthesis involves the bromination of 2,1,3-benzothiadiazole.[1][14]
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining a controlled temperature (e.g., 60°C).
-
Stir the reaction mixture for a specified duration, typically around 12 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with deionized water, followed by methanol and n-hexane.[1][14]
General Procedure for Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a versatile method for creating C-C bonds to introduce various aryl or heteroaryl groups at the 4 and 7 positions of the benzothiadiazole core.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,7-dibromo-2,1,3-benzothiadiazole and the desired boronic acid or ester derivative in a suitable solvent system (e.g., toluene, THF, and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).
-
Heat the mixture to reflux and stir for the required reaction time.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the product using column chromatography.
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials.[1]
Procedure:
-
Prepare a solution of the benzothiadiazole derivative in a suitable solvent like dichloromethane or acetonitrile, containing a supporting electrolyte such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).[1]
-
Employ a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[1][6]
-
Record the cyclic voltammogram by scanning the potential.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Optical Characterization by UV-Vis and Photoluminescence Spectroscopy
UV-Vis and photoluminescence spectroscopy are used to investigate the electronic absorption and emission properties of the synthesized compounds.[1]
Procedure:
-
Prepare dilute solutions of the benzothiadiazole derivatives in a spectroscopic grade solvent (e.g., chloroform, THF, or chlorobenzene).[1]
-
For thin-film measurements, deposit a thin film of the material onto a quartz substrate using methods like spin-coating, drop-casting, or vacuum deposition.[1]
-
Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 300-900 nm, to determine the absorption maximum (λ_max) and the absorption onset.[1]
-
Record the photoluminescence spectrum using a fluorometer by exciting the sample at its absorption maximum.
-
The quantum yield can be determined relative to a known standard.
Mandatory Visualizations
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for functionalized benzothiadiazole derivatives.
Caption: Workflow for the characterization of benzothiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of fluorination on the electrochromic performance of benzothiadiazole-based donor–acceptor copolymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics [mdpi.com]
- 14. benchchem.com [benchchem.com]
Analysis of benzothiazole analogs and their interaction with the β1-adrenergic receptor.
This guide provides a comparative analysis of benzothiazole analogs targeting the β1-adrenergic receptor, a key G-protein coupled receptor (GPCR) involved in cardiovascular regulation. The content is tailored for researchers and professionals in drug development, offering a summary of binding affinities, detailed experimental protocols for characterization, and visualization of the associated signaling pathways.
Comparative Binding Affinity of Benzothiazole Analogs
Recent theoretical modeling studies have evaluated the interaction of numerous benzothiazole analogs with the β1-adrenergic receptor, predicting their potential as inhibitors.[1][2] The binding affinity, represented by the inhibition constant (Ki), is a critical parameter for assessing a compound's potency. A lower Ki value indicates a higher binding affinity.
Data from a docking analysis of 25 benzothiazole analogs against the β1-adrenergic receptor (PDB ID: 2YCV) revealed several promising candidates.[1] The study compared the theoretical binding energies and Ki values of these analogs to known β-blockers, including metoprolol, propranolol, and cyanopindolol.[1][2] Analogs 10, 22, 23, and 25 were identified as having lower Ki values than the controls metoprolol and cyanopindolol, suggesting they may act as potent β1-adrenergic receptor inhibitors and could be effective antihypertensive agents.[1][2]
| Compound | Est. Free Energy of Binding (kcal/mol) | Inhibition Constant, Ki (mM) |
| Benzothiazole Analog 10 | -8.02 | 0.46 |
| Benzothiazole Analog 22 | -8.11 | 0.38 |
| Benzothiazole Analog 23 | -8.00 | 0.48 |
| Benzothiazole Analog 25 | -8.25 | 0.29 |
| Metoprolol (Control) | -7.75 | 0.88 |
| Cyanopindolol (Control) | -7.94 | 0.56 |
| Propranolol (Control) | -8.31 | 0.25 |
Data sourced from a theoretical modeling study.[1] Lower Ki values indicate stronger binding affinity.
Experimental Protocols
To validate theoretical findings and characterize the pharmacological profile of benzothiazole analogs, standardized in vitro assays are essential. The following are key experimental methodologies.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
A. Materials & Reagents
-
Receptor Source : Cell membranes prepared from stable cell lines overexpressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).[3][4]
-
Radioligand : A high-affinity β-adrenergic antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.[3][4]
-
Test Compounds : Benzothiazole analogs dissolved in an appropriate solvent.
-
Reference Compound : A known β1-selective antagonist (e.g., Metoprolol) or a non-selective antagonist (e.g., Propranolol).[3]
-
Assay Buffer : e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[3]
-
Filtration Apparatus : A cell harvester for rapid separation of bound and free radioligand.[3][5]
-
Filter Mats : Glass fiber filters (e.g., Whatman GF/C).[3]
B. Procedure
-
Membrane Preparation : Homogenize cells expressing the β1-AR in an ice-cold buffer and pellet the membranes via high-speed centrifugation.[6] Resuspend the membrane pellet in the assay buffer.
-
Assay Setup : In a 96-well plate, set up triplicate wells for:
-
Total Binding : Receptor membranes + Radioligand.[3]
-
Non-specific Binding (NSB) : Receptor membranes + Radioligand + a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).[3][7]
-
Competitive Binding : Receptor membranes + Radioligand + increasing concentrations of the benzothiazole analog.[3]
-
-
Incubation : Incubate the plate for 60-120 minutes at a constant temperature (e.g., 25°C) to allow the binding to reach equilibrium.[3]
-
Termination : Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.[3]
-
Detection : Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis : Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This cell-based assay measures the functional consequence of receptor binding by quantifying the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger for the β1-adrenergic receptor.[8] The β1-AR is coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP.[9][10]
A. Principle
-
Agonist Mode : An agonist will stimulate the β1-AR, leading to an increase in intracellular cAMP.
-
Antagonist Mode : An antagonist will block the cAMP increase induced by a known β1-AR agonist. The assay measures the reduction in cAMP levels compared to the agonist-only control.[11]
B. Materials & Reagents
-
Cell Line : A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293).[7]
-
Test Compounds : Benzothiazole analogs.
-
Reference Agonist : Isoproterenol or Norepinephrine.
-
cAMP Detection Kit : A commercial kit for cAMP measurement, often based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET, or luciferase biosensors.[11][12][13]
-
Phosphodiesterase (PDE) Inhibitor : e.g., IBMX, to prevent the degradation of cAMP and amplify the signal.
C. Procedure (Antagonist Mode)
-
Cell Plating : Seed the cells in 96- or 384-well plates and grow to the desired confluency.
-
Compound Addition : Pre-incubate the cells with increasing concentrations of the benzothiazole analog (the potential antagonist) or vehicle control.
-
Agonist Stimulation : Add a known β1-AR agonist (e.g., Isoproterenol) at a concentration that produces a submaximal response (e.g., EC80).
-
Incubation : Incubate for a specified time at 37°C to allow for cAMP production.
-
Cell Lysis & Detection : Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.
-
Data Analysis : Plot the measured cAMP levels against the concentration of the benzothiazole analog. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response. This data demonstrates the functional potency of the compound as an antagonist.
β1-Adrenergic Receptor Signaling Pathways
Activation of the β1-adrenergic receptor by an agonist initiates a cascade of intracellular events. While the canonical pathway is well-established, evidence also points to alternative signaling mechanisms.
The primary signaling route involves the coupling of the receptor to a Gs protein.[14] This activates adenylyl cyclase, which converts ATP to cAMP.[9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[10][14]
In addition to the canonical pathway, β1-ARs can also signal through G-protein-independent mechanisms. One such pathway involves the recruitment of β-arrestins, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK signaling cascade.[14][15] In some cells, β1-AR stimulation can also activate a Ras/Raf/MEK/MAPK/MSK signaling pathway, leading to changes in gene expression.[16]
References
- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 2. Analysis of the coupling of twenty-five benzothiazole analogs with the β1-adrenergic receptor using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 16. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparing different synthetic routes for substituted 2,1,3-benzothiadiazoles.
A Comprehensive Guide to Synthetic Routes for Substituted 2,1,3-Benzothiadiazoles
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional materials and therapeutic agents, owing to its unique electronic and structural properties.[1][2] As an electron-deficient heterocyclic system, it is integral to numerous applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3] The growing interest in BTD derivatives necessitates robust and versatile synthetic strategies. This guide provides a comparative overview of the primary synthetic routes for accessing substituted 2,1,3-benzothiadiazoles, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted BTDs can be broadly classified into two main approaches:
-
De Novo Synthesis: Construction of the BTD ring system from acyclic or non-BTD cyclic precursors. The most established method involves the cyclization of substituted o-phenylenediamines.
-
Post-Functionalization: Modification of a pre-synthesized BTD core. This has become a prevalent strategy, leveraging modern organic chemistry techniques like cross-coupling and C-H functionalization to introduce a wide array of substituents.
The choice of strategy depends on the desired substitution pattern, availability of starting materials, and required regioselectivity.
De Novo Synthesis from o-Phenylenediamines
The classical and most direct route to the BTD core involves the reaction of an o-phenylenediamine with a sulfur-containing reagent.[4]
Reaction with Thionyl Chloride (SOCl₂)
This is a high-yielding and straightforward method for preparing the parent BTD and its derivatives from corresponding o-phenylenediamines.[4][5] The reaction is typically performed in a solvent like pyridine.[4]
Advantages:
-
High yields (often >85%).[4]
-
Readily available starting materials.
-
Simple procedure.
Limitations:
-
The availability of substituted o-phenylenediamines can be a limiting factor for complex derivatives.
-
Functional group tolerance can be an issue under the reaction conditions.
Post-Functionalization of the BTD Core
Due to the electron-withdrawing nature of the thiadiazole ring, the fused benzene ring is activated towards nucleophilic attack and deactivated towards electrophilic attack.[1] This reactivity profile dictates the functionalization strategies.
A. Electrophilic Aromatic Substitution
Reactions like nitration and bromination typically require harsh conditions.[1] However, they provide access to key intermediates. Bromination, in particular, is crucial as it yields 4,7-dibromo-2,1,3-benzothiadiazole, a versatile building block for further derivatization via cross-coupling reactions.[2][4][6]
B. Transition-Metal-Catalyzed Cross-Coupling
This is arguably the most powerful and widely used method for creating diverse BTD derivatives, especially for applications in materials science.[2][7] Halogenated BTDs, primarily 4,7-dibromo-BTD, are coupled with various organometallic reagents.
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids. It is favored for its mild conditions, high yields, and commercial availability of reagents.[2]
-
Negishi Coupling: Reaction with organozinc reagents.[2]
C. Modern C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalized starting materials. Regioselective Ir-catalyzed C-H borylation allows access to versatile borylated BTD building blocks at positions that are difficult to functionalize via classical methods (e.g., C5).[9][10] These borylated intermediates can then undergo further transformations.
Data Presentation: Comparison of Key Synthetic Routes
| Method | Starting Material | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Key Advantages | Limitations | Ref. |
| Cyclization | o-Phenylenediamine | Thionyl chloride (SOCl₂) | Pyridine, reflux | 85-95% | High yield, simple, scalable. | Requires substituted diamines. | [4] |
| Electrophilic Bromination | 2,1,3-Benzothiadiazole | Br₂, HBr | 100 °C, 15-20 h | High | Access to key 4,7-dibromo intermediate. | Harsh conditions, potential for multiple products. | [1][2] |
| Suzuki Coupling | 4,7-Dibromo-BTD | Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃/SPhos) | K₃PO₄, Dioxane/H₂O, 100 °C | 70-95% | High functional group tolerance, mild conditions. | Requires pre-halogenation, catalyst cost. | [1][2] |
| Stille Coupling | Halogenated BTD | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) | Anhydrous THF, reflux | 60-85% | Versatile for various couplings. | Toxicity of tin reagents. | [7][8] |
| C-H Borylation | 2,1,3-Benzothiadiazole | B₂(pin)₂, [Ir(OMe)COD]₂ | THF or CPME, 80 °C | 64% (for 5-boryl) | High regioselectivity, atom economy. | Catalyst cost, may yield mixtures of borylated products. | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine[4]
This procedure represents the foundational synthesis of the BTD core.
-
To a solution of o-phenylenediamine in pyridine, add two equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield 2,1,3-benzothiadiazole. The reported yield is typically at least 85%.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole[1]
This protocol is a standard method for introducing aryl substituents at the 4 and 7 positions.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).
-
Add a base, typically K₃PO₄ (3 equiv.), and a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 100 °C for 15-20 hours, or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.
Protocol 3: Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole[9][10]
This protocol provides access to C5-functionalized BTDs, which are difficult to obtain via other routes.
-
In a glovebox, charge a screw-capped vial with 2,1,3-benzothiadiazole (1 equiv.), bis(pinacolato)diboron (B₂(pin)₂, 1.5 equiv.), [Ir(OMe)COD]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).
-
Add an anhydrous solvent such as cyclopentyl methyl ether (CPME) or THF.
-
Seal the vial and heat the reaction mixture at 80 °C for the specified time (e.g., 16 hours).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel. This procedure yields a mixture of borylated products, with a preference for the 5-boryl derivative (3a, 64% yield) along with minor amounts of 4-boryl and diborylated products.[9][10]
Conclusion
The synthesis of substituted 2,1,3-benzothiadiazoles has evolved significantly from classical cyclization methods to sophisticated post-functionalization strategies. The traditional synthesis from o-phenylenediamines remains a robust method for accessing the core structure. However, for creating the diverse, highly functionalized BTDs required for modern applications, transition-metal-catalyzed cross-coupling and direct C-H functionalization are indispensable tools.[1][9] The Suzuki-Miyaura coupling of 4,7-dibromo-BTD is a workhorse in the field, while emerging techniques like regioselective C-H borylation are opening new avenues for novel substitution patterns and the exploration of previously inaccessible chemical space.[2][10] The selection of a synthetic route should be guided by the target molecule's structure, desired regiochemistry, and the scalability of the process.
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties | MDPI [mdpi.com]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antidepressant Potential of Benzothiadiazole Compounds: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antidepressant therapeutics with improved efficacy and favorable side-effect profiles is a paramount challenge in modern neuroscience and drug discovery. Among the emerging candidates, benzothiadiazole and its related benzothiazole derivatives have shown considerable promise in preclinical in vivo studies. This guide provides a comprehensive comparison of the antidepressant-like effects of these compounds, benchmarked against established antidepressant drugs. We present key experimental data in a structured format, detail the methodologies of pivotal in vivo assays, and visualize the implicated signaling pathways to facilitate a deeper understanding of their mechanism of action.
Performance Comparison of Benzothiadiazole and Benzothiazole Derivatives
The antidepressant-like activity of novel benzothiadiazole and benzothiazole compounds has been primarily evaluated using rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatment.
The following tables summarize the quantitative data from key in vivo studies, comparing the effects of novel compounds to a vehicle (control) and standard antidepressant drugs like fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Table 1: Efficacy of Benzothiazole Derivatives in the Tail Suspension Test (TST) in Mice
| Compound/Treatment | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | % Reduction in Immobility | Reference |
| Vehicle (Control) | - | p.o. | 160 ± 10.5 | - | |
| Compound 3c | 40 | p.o. | 95 ± 8.2 | 40.6% | |
| Compound 3d | 40 | p.o. | 90 ± 7.5*** | 43.8% | |
| Compound 3f | 40 | p.o. | 105 ± 9.1* | 34.4% | |
| Compound 3h | 40 | p.o. | 98 ± 8.8 | 38.8% | |
| Fluoxetine | 20 | p.o. | 85 ± 7.9*** | 46.9% |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Efficacy of Benzothiazole Derivatives in the Modified Forced Swim Test (MFST) in Mice
| Compound/Treatment | Dose (mg/kg) | Administration Route | Immobility Duration (% of total time) | % Reduction in Immobility | Reference |
| Vehicle (Control) | - | p.o. | 45 ± 3.2 | - | |
| Compound 3c | 40 | p.o. | 25 ± 2.5 | 44.4% | |
| Compound 3d | 40 | p.o. | 22 ± 2.1*** | 51.1% | |
| Compound 3f | 40 | p.o. | 28 ± 2.9* | 37.8% | |
| Compound 3h | 40 | p.o. | 24 ± 2.3 | 46.7% | |
| Fluoxetine | 20 | p.o. | 20 ± 1.9*** | 55.6% |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 3: Efficacy of Benzo[d]thiazol-2(3H)-one Derivatives in the Forced Swim Test (FST) in Mice
| Compound/Treatment | Dose (mg/kg) | Administration Route | Immobility Duration (% Decrease) | Reference |
| Compound 2c | 30 | i.p. | 89.96% | |
| Compound 2d | 30 | i.p. | 89.62% | |
| Fluoxetine | 20 | i.p. | 83.62% |
Table 4: Efficacy of 5-((4-methoxyphenyl)thio)benzo[c]thiadiazole (MTDZ) in the Forced Swim Test (FST) in Mice
| Compound/Treatment | Dose (mg/kg) | Administration Route | Effect on Immobility | Reference |
| MTDZ | 10, 30, 100 | p.o. | Significant reduction | |
| Fluoxetine | 20 | p.o. | Significant reduction |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key in vivo assays cited in this guide.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to screen for antidepressant-like activity.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (approximately 15 cm).
Procedure:
-
Animals (mice or rats) are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water, is scored during the last 4 minutes of the test.
-
Test compounds or vehicle are administered at a specified time before the test (e.g., 30, 60 minutes).
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, particularly in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension bar.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is suspended by its tail from the horizontal bar, high enough to prevent it from reaching any surfaces.
-
The duration of the test is typically 6 minutes, and the entire session is recorded.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. The total duration of immobility is measured.
-
Compounds are administered at a predetermined time before the test.
Locomotor Activity Test
This test is essential to rule out the possibility that the observed effects in the FST and TST are due to a general increase in motor activity (a stimulant effect) rather than a specific antidepressant-like effect.
Apparatus:
-
An open-field arena, often a square box with walls, equipped with infrared beams or a video-tracking system to monitor movement.
Procedure:
-
Animals are individually placed in the center of the open-field arena.
-
The total distance traveled, time spent in different zones (center vs. periphery), and vertical activity (rearing) are recorded over a specific period (e.g., 5-10 minutes).
-
A lack of significant change in locomotor activity by a test compound strengthens the interpretation of a specific antidepressant-like effect in the FST and TST.
Implicated Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of benzothiadiazole and benzothiazole derivatives are believed to be mediated through the modulation of key neurotransmitter systems and intracellular signaling pathways.
Serotonergic System Modulation
Many benzothiazole derivatives have been shown to interact with the serotonergic system. The proposed mechanism involves the inhibition of serotonin reuptake and interaction with serotonin receptors, leading to an increase in synaptic serotonin levels.
A Comparative Guide to Thiadiazole and Oxadiazole Bioisosteres: Physicochemical and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. Among the most utilized five-membered heterocyclic scaffolds, thiadiazoles and oxadiazoles are frequently employed as bioisosteric replacements for each other and for other functionalities like amides and esters. This guide provides a comprehensive comparison of the physicochemical and pharmacokinetic profiles of 1,3,4-thiadiazole and 1,3,4-oxadiazole, two common isomers used in drug design. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of an oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole can significantly impact a molecule's physicochemical properties. While extensive experimental data for a single matched pair across all parameters is limited in publicly available literature, we can analyze general trends and data from representative compounds.
It is a recurring observation that the sulfur atom in the 1,3,4-thiadiazole ring generally leads to increased lipid solubility compared to its 1,3,4-oxadiazole counterpart.[1][2] This enhanced lipophilicity can, in turn, influence tissue permeability.[1][2]
Below is a summary of key physicochemical parameters for representative thiadiazole and oxadiazole derivatives.
| Physicochemical Parameter | 1,3,4-Thiadiazole Derivative Example | 1,3,4-Oxadiazole Derivative Example | Key Differences & Considerations |
| pKa | The pKa of 2-amino-1,3,4-thiadiazole is approximately 2.1. | The pKa of 2-amino-1,3,4-oxadiazole is approximately 1.5. | The thiadiazole analog is slightly less acidic. The nitrogen atoms in both rings are weakly basic. |
| logP (Octanol/Water) | Generally higher due to the presence of the sulfur atom. For instance, in silico predicted logP for 2,5-diphenyl-1,3,4-thiadiazole is higher than its oxadiazole analog. | Generally lower. For example, in silico predicted logP for 2,5-diphenyl-1,3,4-oxadiazole is lower than its thiadiazole analog. | The greater lipophilicity of thiadiazoles can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential toxicity if not properly balanced. |
| Aqueous Solubility | Often lower than the corresponding oxadiazole due to higher lipophilicity. For example, a series of 1,3,4-thiadiazole derivatives showed moderate to low aqueous solubility. | Generally higher than the corresponding thiadiazole. For instance, certain 1,3,4-oxadiazole derivatives have been shown to possess good aqueous solubility. | Formulation strategies may be required for poorly soluble thiadiazole derivatives. |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors. The sulfur atom is a weak hydrogen bond acceptor. | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. | The additional hydrogen bond accepting capacity of the oxygen atom in oxadiazoles can contribute to better solubility and interactions with biological targets. |
| Dipole Moment | The dipole moment is influenced by the substituents on the ring. | The dipole moment is generally higher than the corresponding thiadiazole due to the higher electronegativity of oxygen. | The difference in dipole moments can affect the binding orientation of the molecule within a target protein. |
| Metabolic Stability | Can be susceptible to oxidation at the sulfur atom or adjacent carbons. | Generally considered to be metabolically stable, often used to replace metabolically labile ester groups.[3] | The metabolic fate of the heterocyclic core should be evaluated early in the drug discovery process. |
Pharmacokinetic Profile: ADME Comparison
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The choice between a thiadiazole and an oxadiazole bioisostere can have a profound impact on the pharmacokinetic profile.
| Pharmacokinetic Parameter | Thiadiazole Derivatives | Oxadiazole Derivatives | Key Differences & Considerations |
| Absorption (Permeability) | Good tissue permeability is often cited for 1,3,4-thiadiazole derivatives, potentially due to their mesoionic nature and increased lipophilicity.[1][2] | Permeability is compound-specific and can be modulated by substituents. | Caco-2 permeability assays are essential to experimentally determine the absorption potential. |
| Distribution (Plasma Protein Binding) | Plasma protein binding is highly dependent on the overall lipophilicity of the molecule. | Similar to thiadiazoles, plasma protein binding is structure-dependent. | High plasma protein binding can limit the free drug concentration and thus, therapeutic efficacy. |
| Metabolism (CYP Inhibition & Metabolic Stability) | The thiadiazole ring can be a site of metabolism. Some derivatives have been shown to be inhibitors of cytochrome P450 enzymes. | 1,3,4-oxadiazoles are generally considered to have good metabolic stability.[3] | In vitro microsomal stability and CYP inhibition assays are crucial for assessing metabolic liabilities. |
| Excretion | The route and rate of excretion are dependent on the overall properties of the molecule. | Similar to thiadiazoles, excretion pathways are compound-specific. | Understanding the primary clearance mechanism is vital for predicting drug-drug interactions and dosing regimens. |
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of informed drug design. Below are detailed methodologies for key in vitro ADME assays.
Determination of Lipophilicity (LogP/LogD)
Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for LogD).
-
Partitioning: Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and PBS.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assay
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature with shaking. Measure the turbidity (optical density) of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound precipitates out of solution, identified by a significant increase in turbidity.
In Vitro Metabolic Stability Assay
Protocol: Liver Microsomal Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor), and test compound.
-
Incubation Mixture: Prepare an incubation mixture containing HLM in a phosphate buffer.
-
Initiation of Reaction: Add the test compound to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound over time.
Cytochrome P450 (CYP) Inhibition Assay
Protocol: IC50 Determination for CYP Isoforms
-
Reagents: Human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, and test compound at various concentrations.
-
Incubation: Incubate the test compound at a range of concentrations with HLM and a specific CYP probe substrate in a phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specified incubation time, terminate the reaction by adding a cold organic solvent.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the logical flow of in vitro ADME profiling and the bioisosteric relationship between thiadiazole and oxadiazole.
Caption: In Vitro ADME Experimental Workflow in Drug Discovery.
Caption: Bioisosteric Relationship of Thiadiazole and Oxadiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Discrepancies Between 4-methoxy and 5-methoxy-2,1,3-benzothiadiazole: A Comparative Analysis
A detailed examination of the spectroscopic characteristics of 4-methoxy-2,1,3-benzothiadiazole and 5-methoxy-2,1,3-benzothiadiazole reveals distinct differences in their nuclear magnetic resonance (NMR) and photophysical properties. These variations, arising from the positional isomerism of the methoxy group on the benzothiadiazole core, are critical for researchers and professionals in drug development and materials science for accurate identification and application of these compounds.
The positioning of the electron-donating methoxy group significantly influences the electronic environment of the aromatic ring, leading to observable shifts in the spectral data. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, UV-Vis absorption, and fluorescence emission spectra of these two isomers, supported by experimental data and detailed methodologies.
Structural Isomers
The key difference between the two molecules lies in the substitution pattern of the methoxy group on the benzene ring of the 2,1,3-benzothiadiazole scaffold.
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxy-2,1,3-benzothiadiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2,1,3-benzothiadiazole, ensuring compliance and minimizing risk.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment.
| Operation | Recommended PPE |
| Handling for Disposal | Chemical-resistant gloves (e.g., nitrile or neoprene), Safety goggles with side shields or a face shield, Laboratory coat.[1][2] |
| Spill Cleanup | Chemical-resistant gloves, Safety goggles or face shield, Respiratory protection (N95 or higher-rated respirator), Lab coat or other protective clothing.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Adherence to all national and local regulations is mandatory.[1]
-
Waste Segregation:
-
Solid Waste: Collect any contaminated consumables such as gloves, weighing paper, and excess solid compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container.[2]
-
Important: Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
-
Containerization and Labeling:
-
Keep the chemical waste in its original, tightly closed container if possible.[1]
-
If the original container is compromised, transfer the waste to a compatible, leak-proof container.[1]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.[2]
-
-
Storage:
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.[2]
-
Equip: Don the appropriate PPE for spill cleanup as outlined in the table above.[2]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Report: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[2]
Diagram of Disposal Workflow
References
Safeguarding Research: A Comprehensive Guide to Handling 5-Methoxy-2,1,3-benzothiadiazole
For Immediate Release: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-2,1,3-benzothiadiazole. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical.
Potential hazards associated with this class of compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[1][2] Inhalation of dust or vapors may also lead to respiratory tract irritation.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive personal protective equipment plan is critical for minimizing exposure. The following table summarizes the recommended PPE and engineering controls for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Well-ventilated area | Chemical-resistant Gloves | Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area for handling, preferably within a chemical fume hood.[1]
-
Ensure all necessary PPE is worn correctly before handling the compound.[1]
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[1]
-
Utilize dedicated spatulas and tools to prevent cross-contamination.[1]
2. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within a chemical fume hood.[1]
-
If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[1]
-
Continuously monitor the reaction to ensure it is proceeding as expected.[1]
3. Work-up and Purification:
-
All subsequent steps, such as extractions and chromatography, must be conducted within a chemical fume hood.[1]
-
Handle all contaminated glassware and equipment with appropriate gloves.[1]
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response:
-
Evacuate the immediate area.[1]
-
Wear the appropriate PPE as outlined in the table for spill cleanup.[1]
-
For small spills, absorb the material with an inert absorbent like vermiculite or sand, and place it in a sealed container for disposal.[1]
-
For large spills, contact your institution's environmental health and safety department immediately.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., gloves, paper towels, weighing paper) and excess solid compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, clearly labeled, and sealed hazardous waste container.[1]
Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components.[1]
-
Store waste containers in a designated satellite accumulation area.[1]
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1]
-
The primary route for disposal is through an approved waste disposal plant.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
